Radicicol
説明
Structure
2D Structure
特性
IUPAC Name |
(4R,6R,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWZEOGROVVHK-GTMNPGAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12772-57-5 | |
| Record name | Radicicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12772-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monorden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radicicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radicicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONORDEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60EH8GECX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Radicicol: A Technical Guide to its Discovery, Origin, and Core Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol, also known as monorden, is a naturally occurring macrocyclic antibiotic that has garnered significant attention in the scientific community for its potent antitumor properties. First discovered in 1953, its unique mechanism of action, centered on the inhibition of Heat Shock Protein 90 (Hsp90), has made it a valuable tool for cancer research and a lead compound in the development of novel chemotherapeutics. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and biological activities of this compound, complete with detailed experimental protocols and data presented for the scientific professional.
Discovery and Origin
This compound was first isolated in 1953 by Delmotte and Delmotte-Plaquée from the fungus Monosporium bonorden. Initially noted for its antifungal properties, its full potential as a therapeutic agent was not realized for several decades. Subsequent research has identified several other fungal species as producers of this compound, including:
-
Chaetomium chiversii
-
Pochonia chlamydosporia (formerly Verticillium chlamydosporium)
-
Diheterospora chlamydosporia
-
Humicola fuscoatra
These fungi, typically found in soil and decaying organic matter, synthesize this compound as a secondary metabolite. The diverse origins of this compound-producing fungi suggest a widespread distribution of its biosynthetic machinery in the fungal kingdom.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, primarily orchestrated by two Type I iterative polyketide synthases (PKSs). The pathway has been extensively studied in Pochonia chlamydosporia.
The key steps in the biosynthesis of this compound are as follows:
-
Polyketide Chain Assembly: Two PKSs, a highly reducing PKS (HRPKS) and a non-reducing PKS (NRPKS), work in concert to assemble the polyketide backbone of this compound from acetyl-CoA and malonyl-CoA units.
-
Formation of (R)-monocillin II: The initial macrocyclic intermediate formed is (R)-monocillin II.
-
Halogenation: A flavin-dependent halogenase introduces a chlorine atom onto the resorcinol ring to yield pochonin D.
-
Epoxidation: A cytochrome P450 monooxygenase catalyzes the epoxidation of a diene moiety on the macrocycle to form the final this compound structure.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its potent biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone. Hsp90 plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key components of oncogenic signaling pathways.
By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound competitively inhibits the ATPase activity of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.
Key Signaling Pathways Affected
The inhibition of Hsp90 by this compound has a cascading effect on multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. These include:
-
Raf/MEK/ERK Pathway: Hsp90 is essential for the stability of Raf-1 kinase. Inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK, which are critical for cell proliferation.
-
PI3K/Akt/mTOR Pathway: Akt, a central kinase in this pro-survival pathway, is a well-established Hsp90 client protein. This compound-induced degradation of Akt leads to the inhibition of downstream signaling, promoting apoptosis.
Quantitative Biological Data
The biological activity of this compound has been quantified in numerous studies. Below are tables summarizing its binding affinity for Hsp90 and its cytotoxic effects on various cancer cell lines.
Table 1: Binding Affinity of this compound for Hsp90
| Parameter | Value | Method | Reference |
| Kd | 19 nM | Isothermal Titration Calorimetry | [1] |
| Kd | 20 nM | Surface Plasmon Resonance | [1] |
| IC50 (ATPase assay) | 50 nM | Biochemical Assay | [1] |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBr3 | Breast Cancer | 10 | [2] |
| MCF-7 | Breast Cancer | 25 | [2] |
| PC-3 | Prostate Cancer | 50 | [2] |
| HCT116 | Colon Cancer | 100 | [2] |
| A549 | Lung Cancer | 75 | [2] |
Experimental Protocols
Isolation and Purification of this compound from Pochonia chlamydosporia
This protocol is a representative method based on procedures described in the literature for the isolation of fungal secondary metabolites.
5.1.1. Fungal Culture
-
Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug of Pochonia chlamydosporia.
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7 days to generate a seed culture.
-
Use the seed culture to inoculate a 2 L fermentation flask containing 1 L of PDB.
-
Incubate the fermentation culture at 25°C and 150 rpm for 14-21 days.
5.1.2. Extraction
-
Separate the mycelia from the culture broth by filtration through cheesecloth.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Dry the mycelia and extract it with methanol overnight.
-
Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
5.1.3. Purification
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the silica gel-adsorbed extract to a silica gel column (2.5 x 50 cm).
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5, v/v) mobile phase and visualization under UV light (254 nm).
-
Pool the fractions containing this compound and evaporate the solvent.
-
Further purify the this compound-containing fraction by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient.
Characterization of this compound
5.2.1. Mass Spectrometry
-
Electrospray Ionization Mass Spectrometry (ESI-MS): The mass spectrum of this compound will show a prominent ion corresponding to its molecular weight.
-
Expected [M+H]+: m/z 365.08
-
Expected [M+Na]+: m/z 387.06
-
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (500 MHz, CDCl3): The proton NMR spectrum will exhibit characteristic signals for the olefinic protons of the macrocycle, the aromatic protons of the resorcinol ring, and the methyl group.
-
13C NMR (125 MHz, CDCl3): The carbon NMR spectrum will show signals corresponding to the carbonyl carbons, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the macrocycle.
Conclusion
This compound, a fungal metabolite discovered over half a century ago, continues to be a molecule of significant interest in the field of drug discovery. Its potent and specific inhibition of Hsp90 provides a powerful tool to probe the complexities of cellular signaling and offers a promising avenue for the development of novel anticancer therapies. This technical guide has provided a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the life sciences. Further investigation into the development of this compound analogs with improved pharmacological properties holds great promise for its eventual clinical application.
References
- 1. This compound, an inhibitor of Hsp90, enhances TRAIL-induced apoptosis in human epithelial ovarian carcinoma cells by promoting activation of apoptosis-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Radicicol's Mechanism of Action on Hsp90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the molecular mechanism by which radicicol, a macrocyclic antifungal antibiotic, inhibits the function of Heat Shock Protein 90 (Hsp90). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and interactions involved.
Core Mechanism of Action
This compound exerts its potent inhibitory effects on Hsp90 by directly targeting the N-terminal domain of the chaperone.[1][2][3] This binding event competitively blocks the essential adenosine triphosphate (ATP) binding pocket, a critical step in the Hsp90 chaperone cycle.[1][2] By preventing ATP binding and subsequent hydrolysis, this compound locks Hsp90 in a non-functional conformation, leading to the destabilization and eventual proteasomal degradation of a wide array of Hsp90 client proteins.[1][2] Many of these client proteins are key oncogenic kinases and transcription factors, making this compound a significant tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with Hsp90 and its cellular effects.
Table 1: Binding Affinity and ATPase Inhibition of this compound against Hsp90
| Parameter | Hsp90 Isoform/Construct | Value | Method | Reference |
| Kd | Yeast Hsp90 (full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | [1][6] |
| Kd | Yeast Hsp90 (N-terminal domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Kd | Human Hsp90α (N-terminal domain) | 1 nM | Thermal Shift Assay (TSA) | [7] |
| Kd | Human Hsp90α | 0.04 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| Kd | Human Hsp90β | 0.15 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| IC50 (ATPase) | Yeast Hsp90 | 0.9 µM | Malachite Green Assay | [9] |
| IC50 (ATPase) | General Hsp90 | < 1 µM | Not Specified | [10] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Viability) | Reference |
| K562 | Chronic Myelogenous Leukemia | Not specified, but effective | [4] |
| SKBR3 | Breast Cancer | Not specified, but effective | [2] |
| Pancreatic Carcinoma Cells | Pancreatic Cancer | Not specified, but effective | [5] |
| HTB-26 | Breast Cancer | 10 - 50 µM | [11] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | [11] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [11] |
Signaling Pathways and Experimental Workflows
The Hsp90 Chaperone Cycle and its Inhibition by this compound
The following diagram illustrates the normal Hsp90 chaperone cycle, which is dependent on ATP binding and hydrolysis to facilitate the proper folding and maturation of client proteins. The diagram also shows how this compound disrupts this cycle.
Caption: Hsp90 cycle and this compound's inhibitory action.
Downstream Effects of this compound on Oncogenic Signaling
This diagram illustrates the downstream consequences of Hsp90 inhibition by this compound, leading to the degradation of key client proteins and the disruption of major cancer-promoting signaling pathways.
Caption: this compound's impact on downstream signaling.
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This protocol is adapted from methodologies described for measuring Hsp90 ATPase activity and its inhibition.[9][12]
Objective: To determine the IC50 of this compound for Hsp90 ATPase activity.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B, then add Triton X-100 to a final concentration of 0.01%. Prepare fresh.
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO (for control).
-
Add 10 µL of Hsp90 (e.g., 1.6 µM final concentration) in assay buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 12.5 µL of ATP (e.g., 500 µM final concentration) in assay buffer.
-
Incubate the reaction mixture at 37°C for 90 minutes.
-
Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding thermodynamics of this compound to Hsp90.[6][8][13]
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the this compound-Hsp90 interaction.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the Hsp90 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the Hsp90 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air bubbles, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1.5-2 µL each) of the this compound solution into the Hsp90 solution.
-
Record the heat change after each injection.
-
Integrate the raw data to obtain the heat of reaction per injection and plot this against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the degradation of Hsp90 client proteins in cells treated with this compound.[14][15][16]
Objective: To qualitatively or quantitatively measure the decrease in the levels of specific Hsp90 client proteins (e.g., Raf-1, Akt, p185erbB2) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies against the client protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 0, 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the client protein levels to the loading control.
Conclusion
This compound is a powerful and specific inhibitor of Hsp90 that has been instrumental in elucidating the critical role of this molecular chaperone in cellular homeostasis and disease, particularly in cancer. Its mechanism of action, centered on the competitive inhibition of the N-terminal ATP-binding site, leads to the degradation of numerous oncogenic client proteins. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of Hsp90 and to explore the therapeutic potential of Hsp90 inhibitors in various disease contexts. While this compound itself has limitations for in vivo applications due to its instability, it remains an invaluable research tool and a foundational scaffold for the development of next-generation Hsp90-targeted therapies.[1]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein 90 inhibitor, reduces glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound leads to selective depletion of Raf kinase and disrupts K-Ras-activated aberrant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – this compound Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - this compound binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of this compound binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
Radicicol: A Technical Guide to a Macrocyclic Antifungal Antibiotic and Hsp90 Inhibitor
Executive Summary: Radicicol is a naturally occurring macrocyclic antifungal antibiotic belonging to the resorcylic acid lactone family of fungal polyketides.[1][2] Initially identified for its antifungal properties, its primary mechanism of action is the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone.[1][3] this compound binds with nanomolar affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[1][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins, many of which are essential for fungal growth, stress response, and virulence. Despite its high potency, this compound's clinical development has been hampered by poor in vivo stability.[5][6] This guide provides a detailed overview of this compound's mechanism of action, antifungal activity, relevant quantitative data, and key experimental protocols for researchers in mycology and drug development.
Introduction: A Profile of this compound
This compound (also known as Monorden) is a 14-membered macrocyclic lactone first isolated from the fungus Monosporium bonorden in 1953.[5][7] It is classified as a resorcylic acid lactone, a group of fungal polyketides known for diverse biological activities.[1] this compound has since been isolated from other fungal species, including Diheterospora chlamydosporia and Chaetomium chiversii.[8][9] Its structure features a strained epoxide and a conjugated dienone system, which contribute to its high affinity for Hsp90 but also to its chemical instability in vivo.[1][5]
Chemical and Physical Properties:
Mechanism of Action: Targeting the Hsp90 Chaperone
This compound's biological effects stem from its potent inhibition of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone essential for the stability and function of numerous client proteins.
The Hsp90 Chaperone Cycle
Hsp90 functions as a dimer and utilizes ATP hydrolysis to facilitate the conformational maturation of its client proteins. This cycle involves a transition between an open, ADP-bound state and a closed, ATP-bound state, which is critical for client protein activation.
This compound's Molecular Intervention
This compound acts as an ATP mimic, binding with high affinity to a deep pocket in the N-terminal domain (NTD) of Hsp90.[10] This binding action physically obstructs the binding of ATP/ADP, thereby locking the chaperone in a non-functional state and inhibiting its crucial ATPase activity.[4][11] Crystal structures of the Hsp90 NTD in complex with this compound have elucidated the key interactions responsible for its potent inhibition.[11] Although structurally distinct, this compound shares this binding site with another class of Hsp90 inhibitors, the benzoquinone ansamycins (e.g., geldanamycin), and can compete with them for binding.[10]
Downstream Consequences of Hsp90 Inhibition
By inhibiting Hsp90, this compound prevents the proper folding and maturation of client proteins. These destabilized proteins are then targeted for degradation by the ubiquitin-proteasome pathway.[5][12] In fungi, Hsp90 clients are critical for thermal tolerance, morphogenesis, virulence, and antifungal drug resistance. The inhibition of Hsp90 leads to a combinatorial blockade of multiple essential cellular pathways, resulting in fungal cell stasis or death.[2][13]
Antifungal Activity and Effects
This compound's primary role as an Hsp90 inhibitor makes it a potent antifungal agent. Hsp90 is a key regulator of fungal stress responses, and its inhibition sensitizes fungi to environmental pressures and compromises cell integrity.[13]
Spectrum of Activity and Morphological Effects
This compound exhibits activity against a range of fungi. In Mucor flavus, it induces bursting of spores during germination and causes significant morphological changes to the mycelia, including swelling and excessive branching at the tips.[14] This phenotype is consistent with disruption of cell wall synthesis and integrity.
Disruption of Cell Wall Biosynthesis
A key antifungal effect of this compound is the disturbance of cell wall biosynthesis. Studies have shown that it can directly inhibit chitin synthase in a noncompetitive manner.[14] Furthermore, by inhibiting Hsp90, this compound disrupts crucial signaling pathways, such as the Cell Wall Integrity (CWI) MAPK pathway, which are responsible for maintaining the cell wall during growth and stress.[13] This dual-front attack on the fungal cell wall contributes significantly to its antifungal efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's inhibitory activities from various studies.
Table 1: Hsp90 Inhibition and Other Enzyme Targets
| Target | Assay Type | Value | Organism/System | Reference |
|---|---|---|---|---|
| Hsp90 | ATPase Activity | IC₅₀ = 20 nM | Pochonia chlamydosporia | [1] |
| Hsp90 | ATPase Activity | K_d_ = 19 nM | Not Specified | [5] |
| Hsp90 | ATPase Activity | IC₅₀ = 0.9 µM | Yeast | [15] |
| Hsp90 | Cell Proliferation | IC₅₀ = 0.03 µM | Human MCF-7 Cells | [16] |
| PDK1 | Enzyme Activity | IC₅₀ = 230 µM | Not Specified | [17] |
| PDK3 | Enzyme Activity | IC₅₀ = 400 µM | Not Specified | [17] |
| FTO | Enzyme Activity | IC₅₀ = 16.04 µM | Not Specified | [17] |
| Chitin Synthase | Enzyme Activity | K_i_ = 87 µM | Mucor flavus |[14] |
Table 2: Antifungal and Cellular Activity
| Organism / Cell Line | Effect | Value | Reference |
|---|---|---|---|
| Plasmodium falciparum 3D7 | Growth Inhibition | IC₅₀ = 8.563 µM | [17] |
| Mucor flavus IFO 9560 | Chitin Synthase Inhibition | K_i_ = 87 µM | [14] |
| Human MCF-7 breast cancer | Cell Proliferation | IC₅₀ = 0.03 µM | [16] |
| Human v-src-transformed 3Y1 | Morphological Reversion | Effective Conc. = 0.27 µM |[7] |
Key Experimental Protocols
This section provides detailed methodologies for assays crucial to evaluating this compound and similar Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Colorimetric)
This protocol is adapted from a high-throughput screening method to measure the ATPase activity of Hsp90 by quantifying the release of inorganic phosphate (Pi).[15][18]
Principle: The assay measures Pi produced from ATP hydrolysis. Pi reacts with a molybdate solution in the presence of malachite green to form a colored complex, which is measured spectrophotometrically at 620 nm.
Materials:
-
Purified Hsp90 (e.g., from yeast)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (e.g., 5 mM stock in water)
-
This compound or other inhibitors dissolved in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.0812% (w/v) Malachite Green in water
-
Solution B: 2.32% (w/v) polyvinyl alcohol
-
Solution C: 5.72% (w/v) ammonium molybdate in 6 N HCl
-
Working Reagent: Mix 2 volumes of A with 1 volume of B. Add 1 volume of C and stir for 20-30 minutes. Filter before use.
-
-
384-well microplates
Procedure:
-
Reaction Setup: In each well of a 384-well plate, add:
-
2.5 µL of inhibitor solution (in DMSO) or DMSO control.
-
20 µL of Hsp90 in Assay Buffer (e.g., final concentration of 1.6 µM).
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution (final concentration ~500-750 µM, near the Kₘ).
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Stop Reaction & Develop Color: Add 15 µL of the Malachite Green Working Reagent to each well to stop the reaction.
-
Readout: After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a plate reader.
-
Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate of interest
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain and prepare a standardized inoculum suspension as per CLSI guidelines.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the culture medium directly in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, determined either visually or by reading the optical density.
In Vivo Efficacy Study (General Protocol Outline)
Due to this compound's instability, in vivo studies often use more stable analogs like 14,16-dipalmitoyl-radicicol.[19][20]
Model: Systemic fungal infection model in mice (e.g., disseminated candidiasis).
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.[21]
-
Infection: Infect mice intravenously with a standardized inoculum of the fungal pathogen.
-
Treatment:
-
Prepare the test compound (e.g., 14,16-dipalmitoyl-radicicol) in a suitable vehicle (e.g., saline containing 5% HCO60 and 5% N,N-dimethylacetamide).[19]
-
Administer the compound intraperitoneally or via another appropriate route at various doses, starting 24 hours post-infection and continuing for a defined period.[19]
-
Include a vehicle control group and potentially a positive control group (e.g., fluconazole).
-
-
Monitoring: Monitor animals daily for clinical signs of illness and mortality.
-
Endpoint Analysis:
-
Survival: Record survival data to generate Kaplan-Meier survival curves.
-
Fungal Burden: At the end of the study, sacrifice surviving animals, harvest target organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare survival rates and organ fungal burdens between treated and control groups to determine efficacy.
Biosynthesis of this compound
This compound is synthesized by a complex enzymatic assembly line involving two large, iterative polyketide synthases (IPKSs).[1][22]
Key Biosynthetic Steps:
-
Polyketide Core Assembly: In Pochonia chlamydosporia, a highly reducing IPKS (Rdc5) and a non-reducing IPKS (Rdc1) work in tandem to assemble the polyketide backbone from malonyl-CoA precursors.[1][22]
-
Macrolactonization: The thioesterase domain of Rdc1 catalyzes the cyclization of the linear polyketide chain to form the 14-membered macrolactone ring.[22]
-
Post-PKS Tailoring: After the core structure is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. These steps include:
The inactivation of these tailoring enzymes in producing fungi leads to the accumulation of this compound precursors like monocillin I (dechloro-radicicol) and pochonin D (deepoxy-dihydro-radicicol).[2]
Mechanisms of Fungal Resistance
While acquired resistance to Hsp90 inhibitors is considered difficult due to the highly conserved nature of the ATP-binding site, natural resistance mechanisms do exist. A this compound-producing fungus was shown to possess an Hsp90 with a single amino acid substitution (leucine to isoleucine) within the nucleotide-binding pocket.[23] This subtle change is sufficient to lower the binding affinity for this compound, conferring resistance, without significantly compromising the essential ATPase activity of the chaperone.[23] This finding demonstrates that target-site modification is a viable, albeit potentially rare, mechanism for this compound resistance.[23]
Conclusion and Future Perspectives
This compound is a highly potent and specific inhibitor of Hsp90 with demonstrated antifungal activity. Its mechanism, which involves the simultaneous disruption of multiple essential cellular pathways, makes Hsp90 an attractive target for novel antifungal drug development. The primary obstacle for this compound itself remains its poor in vivo stability and bioavailability.[5] Future research is focused on developing synthetic analogs and derivatives, such as oximes and dipalmitoylated forms, that retain the high potency of the parent molecule while exhibiting improved pharmacological properties.[1][19] A deeper understanding of the fungal Hsp90 structure and its client protein interactions will continue to fuel the rational design of new, more effective, and species-selective antifungal agents based on the this compound scaffold.
References
- 1. Insights into this compound Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the biosynthesis of this compound, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H17ClO6 | CID 6323491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity of this compound against Mucor flavus IFO 9560 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search for Hsp90 Inhibitors with Potential Anticancer Activity: Isolation and SAR Studies of this compound and Monocillin I from Two Plant-Associated Fungi of the Sonoran Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Insights into this compound biosynthesis via heterologous synthesis of intermediates and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural basis of the this compound resistance displayed by a fungal hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Radicicol in Proteasomal Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Radicicol is a macrocyclic antifungal antibiotic that has garnered significant attention in cellular biology and oncology for its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical components of signal transduction pathways that are often dysregulated in cancer. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's ATPase-dependent activity. This inhibition leads to the misfolding and subsequent destabilization of Hsp90 client proteins, targeting them for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced proteasomal degradation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Mechanism of Action: this compound's Inhibition of the Hsp90 Chaperone Cycle
The primary molecular target of this compound is the N-terminal domain of Hsp90, which contains a highly conserved ATP-binding pocket essential for its chaperone function.[1] this compound, though structurally distinct from other well-known Hsp90 inhibitors like the benzoquinone ansamycin geldanamycin, binds to this same pocket with high affinity.[1][2] This competitive binding prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle that drives conformational changes necessary for client protein maturation.
The consequences of this inhibition are twofold:
-
Disruption of the Hsp90-Client Protein Complex: Without the energy from ATP hydrolysis, Hsp90 cannot properly fold or maintain the stability of its client proteins. This leads to the dissociation of the client protein from the Hsp90 complex.[3]
-
Client Protein Ubiquitination and Proteasomal Degradation: The now-unstable and misfolded client proteins are recognized by the cell's quality control machinery. The E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP), plays a key role in this process by binding to the Hsp90/Hsp70 complex and ubiquitinating the client protein.[4][5] This polyubiquitin tag serves as a signal for the 26S proteasome, which then degrades the targeted protein.[6][7]
Quantitative Data on this compound's Activity
The potency of this compound can be quantified through various biophysical and cell-based assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating its effectiveness.
| Parameter | Value | Target | Assay Method | Reference |
| Dissociation Constant (Kd) | 19 nM | Hsp90 | ATPase Assay | [6] |
| Binding Inhibition (50%) | 10 nM | Hsp90 | Affinity Binding | [8] |
| Binding Inhibition (50%) | 50 nM | Grp94 | Affinity Binding | [8] |
| Effective Concentration | 500 nM | LNCaP cells | Western Blot | [9] |
Note: The effective concentration for client protein degradation can vary significantly depending on the cell line, the specific client protein, and the duration of treatment.
Signaling Pathways Targeted by this compound
By inducing the degradation of key signaling proteins, this compound can simultaneously disrupt multiple oncogenic pathways. The PI3K/Akt and Ras/Raf/MAPK pathways are two prominent examples that are heavily reliant on Hsp90 for their stability and function.
The PI3K/Akt Signaling Pathway
Akt (also known as Protein Kinase B) is a central node in a pathway that regulates cell survival, proliferation, and growth. Akt itself is a well-established Hsp90 client protein.[10][11] this compound treatment leads to the degradation of Akt, thereby inhibiting downstream signaling.
The Ras/Raf/MAPK Signaling Pathway
The Raf family of kinases are critical components of the MAPK cascade, which transmits signals from cell surface receptors to the nucleus to control gene expression and cell proliferation. Raf-1 is a canonical Hsp90 client protein, and its stability is highly dependent on the chaperone.[3] this compound-mediated inhibition of Hsp90 leads to the rapid degradation of Raf-1, effectively shutting down this signaling pathway.[9]
References
- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Conserved and Unique Roles of Chaperone-Dependent E3 Ubiquitin Ligase CHIP in Plants [frontiersin.org]
- 5. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Interaction of Hsp90 with Ribosomal Proteins Protects from Ubiquitination and Proteasome-dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heat shock protein 90 (Hsp90) chaperone complex inhibitor, this compound, potentiated radiation-induced cell killing in a hormone-sensitive prostate cancer cell line through degradation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
Unveiling the Antitumor Potential of Radicicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Radicicol, a macrocyclic antifungal antibiotic, has garnered significant attention in the field of oncology for its potent antitumor properties. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's therapeutic potential, focusing on its role as a high-affinity inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP/ADP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of client proteins essential for tumor cell proliferation, survival, and angiogenesis.
This document summarizes key quantitative data on the in vitro and in vivo efficacy of this compound and its more stable derivatives, presents detailed protocols for essential experimental assays, and visualizes the intricate signaling pathways affected by this promising anticancer agent.
Core Mechanism of Action: Hsp90 Inhibition
This compound's primary antitumor activity stems from its potent and specific inhibition of Hsp90, a molecular chaperone crucial for the conformational maturation and stability of numerous proteins, many of which are oncoproteins.[1][2][3] this compound binds to the N-terminal nucleotide-binding domain of Hsp90 with nanomolar affinity, competing with ATP and thereby inhibiting the chaperone's intrinsic ATPase activity, which is essential for its function.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][5]
The downstream consequences of Hsp90 inhibition by this compound are manifold and contribute to its broad-spectrum antitumor effects:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G1-S phase transition, by promoting the degradation of key cell cycle regulators such as cyclin-dependent kinase 4 (CDK4).[6][7]
-
Induction of Apoptosis: By destabilizing pro-survival client proteins like Akt and Raf-1, this compound triggers the apoptotic cascade in cancer cells.[6][8]
-
Anti-angiogenesis: this compound and its derivatives have been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, thereby impeding tumor vascularization.[9]
Quantitative Antitumor Activity
While this compound demonstrates potent in vitro activity, its clinical development has been hampered by its chemical instability and poor in vivo efficacy.[1][9] This has spurred the development of more stable derivatives, such as this compound oximes (e.g., KF25706 and KF58333) and dipalmitoylated this compound, which exhibit significantly improved antitumor activity in preclinical models.[1][2][6]
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Microvascular Endothelial Cells | - | 14 | [6] |
| RMT-1 | Rat Mammary Tumor | 50 | [6] | |
| 14,16-dipalmitoyl-radicicol | Microvascular Endothelial Cells | - | 140 | [6] |
| RMT-1 | Rat Mammary Tumor | 500 | [6] | |
| KF58333 | KPL-4 | Human Breast Carcinoma | Data not explicitly quantified | [6] |
Note: While many sources confirm the potent in vitro activity of this compound and its derivatives, specific IC50 values are not always provided in a centralized format.
In Vivo Efficacy: Tumor Growth Inhibition
The table below presents available data on the in vivo antitumor activity of this compound and its derivatives in xenograft models.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound | M5076 mouse tumor | Sarcoma | 100 mg/kg | Inactive | [1][6] |
| 14,16-dipalmitoyl-radicicol | M5076 mouse tumor | Sarcoma | 200 mg/kg | Almost Complete | [1][6] |
| KF25706 | Human Carcinoma Xenografts | Various | 100 mg/kg (twice daily, 5 days, i.v.) | 67-94 | [1] |
| KF58333 | KPL-4 human breast cancer xenograft | Breast Cancer | Dosage not specified | Significant | [6] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Hsp90 leads to the degradation of a wide array of client proteins, thereby disrupting multiple oncogenic signaling pathways. The following diagrams illustrate these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antitumor properties.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to determine the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Hsp90 ATPase Activity Assay
This colorimetric assay measures the inhibition of Hsp90's ATPase activity by this compound.
Materials:
-
Recombinant human Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound or its derivatives
-
Malachite green reagent
-
384-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, this compound at various concentrations, and recombinant Hsp90 protein.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 3-4 hours).
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the malachite green reagent, which detects the inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Calculate the percentage of ATPase activity inhibition and determine the IC50 value.[3]
Competitive Binding Assay
This assay determines the ability of this compound to compete with a known ligand for binding to Hsp90.
Materials:
-
Recombinant Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
This compound or its derivatives
-
Assay buffer
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant Hsp90, and the fluorescently labeled ligand.
-
Competitor Addition: Add this compound or its derivatives at various concentrations.
-
Incubation: Incubate the plate at room temperature for a set period to allow binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the competitor. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of Hsp90 inhibitors with significant antitumor potential. Their ability to simultaneously disrupt multiple oncogenic signaling pathways offers a multifaceted approach to cancer therapy. While the inherent instability of this compound has posed a challenge, the development of more stable and potent analogs has revitalized interest in this natural product.
Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their therapeutic index. Additionally, exploring combination therapies with other anticancer agents that target complementary pathways may unlock synergistic effects and overcome potential resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the study and clinical application of this promising class of antitumor compounds.
References
- 1. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halohydrin and oxime derivatives of this compound: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stereospecific antitumor activity of this compound oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
Radicicol's Interaction with the N-terminal Domain of Hsp90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the natural product radicicol and the N-terminal domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved and essential molecular chaperone that facilitates the folding, stability, and activation of a wide array of "client" proteins, many of which are critical in signal transduction and cell cycle regulation. Its N-terminal domain houses a unique ATP-binding pocket, the inhibition of which has become a focal point for anticancer drug development. This compound, a macrocyclic antifungal antibiotic, was one of the first non-ansamycin inhibitors identified to target this site, providing a crucial tool for understanding Hsp90 function and a scaffold for novel therapeutic agents.
Core Interaction Mechanism
This compound functions as a potent and specific inhibitor of Hsp90 by directly targeting the ATP/ADP-binding site located in the N-terminal domain (NTD) of the chaperone.[1][2][3] This interaction is competitive with nucleotides, meaning this compound mimics the binding of ATP and physically occupies the pocket, thereby preventing the binding and subsequent hydrolysis of ATP.[4][5][6]
The ATPase activity of Hsp90 is fundamentally linked to its chaperone cycle. ATP binding to the NTD induces significant conformational changes, leading to the dimerization of the N-terminal domains and the transition from an open "V" shape to a closed, catalytically active state.[5][7][8] This closed conformation is essential for the proper processing and maturation of client proteins. By binding to the ATP pocket, this compound locks Hsp90 into a conformation that resembles the ADP-bound state, effectively stalling the chaperone cycle.[9] This inhibition of ATPase function prevents the maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[10][11] Many of these client proteins are oncoproteins, such as p185erbB2 and Raf-1, making Hsp90 an attractive target for cancer therapy.[3]
Quantitative Data on this compound-Hsp90 Interaction
The binding affinity of this compound for Hsp90 has been quantified by various biophysical methods. The data consistently demonstrates a high-affinity interaction, typically in the nanomolar range.
Table 1: Binding Affinity and Inhibition Constants of this compound for Hsp90
| Parameter | Hsp90 Source | Value | Method | Reference(s) |
| Kd | Yeast (Full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | [10][12] |
| Kd | Yeast (N-terminal Domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| Kd | Human Hsp90α (N-terminal Domain) | 1 nM | Thermal Shift Assay (TSA) | [13][14] |
| Intrinsic Kd | Yeast Hsc82 | 0.25 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |
| Intrinsic Kd | Human Hsp90α | 0.04 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |
| Intrinsic Kd | Human Hsp90β | 0.15 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |
| IC50 | General Hsp90 | < 1 µM | Not Specified | [11] |
| IC50 | Yeast Hsp90 (ATPase Assay) | 0.9 µM | Malachite Green Colorimetric Assay | [17] |
| IC50 | ras-transformed mouse fibroblasts | 20 nM | Cell Lysate Binding Assay | [18] |
| Apparent Affinity | Mammalian Hsp90 | ~10 nM | Competitive Binding Assay | [19] |
Table 2: Thermodynamic Parameters of this compound Binding to Hsp90 Isoforms (via ITC)
| Hsp90 Isoform | Intrinsic Enthalpy (ΔH) | Intrinsic Gibbs Free Energy (ΔG) | Intrinsic Entropy (TΔS) | Reference(s) |
| Yeast Hsc82 | -46.7 kJ/mol | -54.8 kJ/mol | 8.1 kJ/mol | [15][16] |
| Human Hsp90α | -70.7 kJ/mol | -76.5 kJ/mol | 5.8 kJ/mol | [15][16] |
| Human Hsp90β | -66.8 kJ/mol | -73.1 kJ/mol | 6.3 kJ/mol | [15][16] |
Key Experimental Protocols
The characterization of the this compound-Hsp90 interaction relies on a suite of biophysical and biochemical assays. Detailed methodologies for the most critical experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kb), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Protein Preparation: Express and purify the Hsp90 N-terminal domain (e.g., residues 1-220) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5). Determine the precise protein concentration using a reliable method such as UV absorbance at 280 nm.
-
Ligand Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Dilute this stock into the final ITC buffer to the desired concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heat of dilution effects.
-
ITC Experiment Setup:
-
Load the Hsp90 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection sequence, typically consisting of an initial small injection (to be discarded during analysis) followed by 20-30 injections of a larger volume.
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment, recording the heat change after each injection.
-
Integrate the raw data peaks to obtain the heat change per injection (ΔH).
-
Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd (1/Kb), ΔH, and stoichiometry. Due to the high affinity of this compound, a displacement ITC experiment may be necessary for accurate Kd determination.[12][13]
-
Hsp90 ATPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis, providing a measure of Hsp90's enzymatic activity and its inhibition by compounds like this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂.
-
Hsp90 Enzyme: Dilute purified full-length Hsp90 in assay buffer to the desired final concentration (e.g., 1-2 µM).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration (e.g., 500-700 µM, corresponding to the Km) in assay buffer.[17]
-
Inhibitor: Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add Hsp90 and varying concentrations of this compound (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green reagent. This reagent forms a complex with the free phosphate, resulting in a color change.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Analysis:
-
Measure the absorbance at ~620-650 nm using a plate reader.
-
Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
-
X-ray Crystallography of the Hsp90-Radicicol Complex
This technique provides an atomic-level view of the interaction between this compound and the Hsp90 N-terminal domain, revealing the precise binding orientation and key molecular contacts.
Methodology:
-
Protein Expression and Purification: Overexpress the N-terminal domain of Hsp90 (e.g., human Hsp90α residues 9-236) in E. coli. Purify the protein using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion) to achieve high homogeneity.
-
Complex Formation: Incubate the purified Hsp90 NTD with a molar excess (e.g., 2-5 fold) of this compound to ensure saturation of the binding site.
-
Crystallization:
-
Concentrate the Hsp90-radicicol complex to a high concentration (e.g., 10-15 mg/mL).
-
Screen a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein complex solution with a reservoir solution containing a precipitant (e.g., PEG), a buffer, and various salts.[20][21]
-
Optimize initial "hits" by finely adjusting the concentrations of the precipitant, protein, and other additives to grow diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and flash-cool them in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the resulting diffraction pattern.[22]
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using molecular replacement, using a previously determined structure of the Hsp90 NTD as a search model.
-
Refine the model against the experimental data and build the this compound molecule into the observed electron density map. The final structure reveals the detailed interactions between the inhibitor and the protein.[2]
-
Visualizations: Pathways and Workflows
Caption: Hsp90 cycle and its inhibition by this compound.
References
- 1. Interaction of this compound with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Hsp90 N-Terminal Dynamics: Structural and Molecular Insights into the Therapeutic Activities of Anticancer Inhibitors this compound (RD) and this compound Derivative (NVP-YUA922) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conformational dynamics of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended conformational states dominate the Hsp90 chaperone dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – this compound Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - this compound binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamics of this compound binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The HSP90 Inhibitor Radicicol: A Technical Guide to its Impact on Cellular Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Radicicol, a macrocyclic antifungal antibiotic, has garnered significant attention in the scientific community for its potent inhibitory effects on Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are key components of cellular signal transduction pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on crucial signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Detailed experimental protocols for assessing this compound's activity and clearly structured tables of quantitative data are provided to support further research and drug development efforts.
Introduction
Signal transduction pathways are the intricate communication networks within cells that govern fundamental processes such as proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Hsp90 plays a pivotal role in maintaining the stability and function of numerous oncoproteins that drive these aberrant signaling cascades. By inhibiting the essential ATPase activity of Hsp90, this compound triggers the proteasomal degradation of these client proteins, effectively disrupting multiple signaling pathways simultaneously. This multi-targeted approach makes this compound and its derivatives promising candidates for therapeutic intervention.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1][2] This competitive inhibition of ATP binding prevents the conformational changes necessary for Hsp90's chaperone activity. Consequently, Hsp90 client proteins, which are often inherently unstable, are targeted for ubiquitination and subsequent degradation by the proteasome.[3] This leads to a depletion of key signaling molecules within the cell.
Figure 1: this compound's Inhibition of the Hsp90 Chaperone Cycle.
Impact on Key Signal Transduction Pathways
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. A key upstream activator of this pathway is the serine/threonine kinase Raf-1, a well-established Hsp90 client protein.
By inhibiting Hsp90, this compound leads to the destabilization and subsequent degradation of Raf-1.[4] This prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. The disruption of this cascade ultimately leads to a decrease in the phosphorylation of downstream targets of ERK, inhibiting cell proliferation.
Figure 2: this compound's Disruption of the MAPK/ERK Signaling Pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route for promoting cell survival and inhibiting apoptosis. Akt, a serine/threonine kinase, is a key Hsp90 client protein.
This compound's inhibition of Hsp90 leads to the dephosphorylation and subsequent degradation of Akt.[5] This inactivation of Akt prevents the phosphorylation of its downstream targets, such as Bad and GSK-3β, ultimately promoting apoptosis and inhibiting cell survival signals.
Figure 3: this compound's Interference with the PI3K/Akt Signaling Pathway.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response, cell survival, and proliferation. The activation of this pathway involves the degradation of the inhibitory IκB proteins, allowing the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.
This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα.[6] This is thought to occur through the inhibition of upstream kinases that are Hsp90 client proteins, such as Akt, which can indirectly lead to the stabilization of IκB. By preventing IκBα degradation, this compound blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes.[7]
Figure 4: this compound's Suppression of the NF-κB Signaling Pathway.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives varies across different cell lines and against different Hsp90 isoforms. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound and Derivatives for Hsp90 Inhibition and Cell Viability
| Compound | Target/Cell Line | Assay | IC50 | Reference |
| This compound | Hsp90 | ATPase Assay | < 1 µM | [5] |
| This compound | P. falciparum 3D7 | Growth Inhibition | 8.563 µM | [5] |
| This compound | Macrophages (LPS-stimulated) | COX-2 Expression | 27 nM | [8] |
| This compound | v-src-transformed fibroblasts | Kinase Activity | 0.1 µg/mL | [9] |
| KF58333 (this compound derivative) | K562 CML cells | Growth Inhibition | Not specified | [10] |
| This compound | HCT116 human colon cancer | Growth Inhibition | Not specified | [11] |
| This compound | Yeast Hsp90 | ATPase Assay | 0.9 µM | [12] |
Table 2: Effect of this compound on Hsp90 Client Protein Levels
| Client Protein | Cell Line | This compound Concentration | Treatment Time | % Decrease in Protein Level | Reference |
| Raf-1 | SKBR3 | Not specified | Not specified | Significant depletion | [2] |
| p185erbB2 (HER2) | SKBR3 | Not specified | Not specified | Significant depletion | [2] |
| Mutant p53 | SKBR3 | Not specified | Not specified | Significant depletion | [2] |
| Raf-1 | K-ras-transformed cells | > 2 µg/mL | Not specified | Significant decrease | [13] |
| Bcr-Abl | K562 cells | Not specified | Not specified | Expression inhibited | [11] |
| Androgen Receptor | LNCaP | 500 nM | Not specified | Degraded | [14] |
| HER2/neu | LNCaP | 500 nM | Not specified | Degraded | [14] |
| Akt | 3T3-L1 preadipocytes | Dose-dependent | Not specified | Reduced phosphorylation | [5] |
Detailed Experimental Protocols
Hsp90 ATPase Inhibition Assay (Colorimetric)
This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by this compound.[12]
Figure 5: Workflow for Hsp90 ATPase Inhibition Assay.
Materials:
-
Purified Hsp90 protein
-
ATP solution
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control) to each well.
-
Add 10 µL of Hsp90 solution (e.g., 2 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution (e.g., 500 µM) to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Quantitative Western Blot for Hsp90 Client Protein Degradation
This protocol outlines the steps for assessing the degradation of Hsp90 client proteins in response to this compound treatment using quantitative Western blotting.[15][16]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system and analysis software
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage decrease in protein levels relative to the DMSO-treated control.
MTT Cell Viability Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells and to calculate the IC50 value.[17]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Immunofluorescence Assay for NF-κB Nuclear Translocation
This protocol details the immunofluorescence staining procedure to visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon this compound treatment.[18]
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound and a stimulating agent (e.g., TNF-α or LPS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified pre-incubation time, followed by stimulation with an NF-κB activating agent.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the p65 (e.g., green or red) channels. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.
Conclusion and Future Directions
This compound's ability to inhibit Hsp90 and consequently disrupt multiple oncogenic signaling pathways highlights its potential as a powerful anti-cancer agent. This technical guide has provided a comprehensive overview of its mechanism of action, its effects on the MAPK/ERK, PI3K/Akt, and NF-κB pathways, along with quantitative data and detailed experimental protocols to facilitate further investigation.
While this compound itself has limitations in terms of in vivo stability, it has served as an invaluable tool for understanding the biological consequences of Hsp90 inhibition and as a scaffold for the development of more stable and potent derivatives.[12] Future research should continue to focus on the development of novel this compound analogs with improved pharmacokinetic properties and on exploring their efficacy in combination with other targeted therapies to overcome drug resistance and improve patient outcomes. The detailed methodologies provided herein will support these ongoing efforts in the quest for more effective cancer treatments.
References
- 1. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. This compound, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and specific inhibition of p60v-src protein kinase both in vivo and in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-mediated inhibition of Bcr-Abl in K562 cells induced p38-MAPK dependent erythroid differentiation and PU.1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Heat shock protein 90 (Hsp90) chaperone complex inhibitor, this compound, potentiated radiation-induced cell killing in a hormone-sensitive prostate cancer cell line through degradation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
In Vivo Instability of Radicicol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radicicol, a potent natural inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant promise in preclinical in vitro studies for its anti-cancer properties. However, its translation to in vivo applications has been severely hindered by its inherent instability within biological systems. This technical guide provides an in-depth analysis of the factors contributing to this compound's poor in vivo performance, including its metabolic fate and degradation pathways. We present a summary of the available, albeit limited, quantitative data, detail relevant experimental protocols for assessing in vivo stability, and provide visualizations of the key signaling pathways and experimental workflows to aid researchers in overcoming the challenges associated with this otherwise promising therapeutic candidate.
Introduction: The Promise and Peril of this compound
This compound is a macrocyclic antibiotic that functions as a potent, ATP-competitive inhibitor of Hsp90. Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. Many of these client proteins, including Raf-1 and Akt, are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound triggers the ubiquitination and subsequent proteasomal degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.
Despite its nanomolar potency in vitro, systemic administration of this compound in animal models has consistently failed to produce significant anti-tumor effects. This discrepancy is overwhelmingly attributed to its rapid in vivo degradation and poor pharmacokinetic profile. This guide will explore the underlying reasons for this instability and provide a framework for future research aimed at harnessing the therapeutic potential of this compound.
The Core Problem: In Vivo Instability
The chemical structure of this compound, while effective for Hsp90 binding, contains several moieties that render it susceptible to rapid metabolic inactivation and chemical degradation in a physiological environment.
Factors Contributing to Instability
The primary drivers of this compound's in vivo instability include:
-
Metabolic Transformation: The resorcinol ring and other functional groups are readily targeted by Phase I (e.g., cytochrome P450-mediated oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic enzymes, leading to the formation of inactive and more readily excretable metabolites.
-
Chemical Reactivity: The presence of a conjugated diene system and an epoxide ring in some this compound-related compounds makes them susceptible to nucleophilic attack and other non-enzymatic degradation pathways.
Quantitative Pharmacokinetic Data
A significant challenge in the field is the scarcity of published, detailed in vivo pharmacokinetic data for this compound. While the literature consistently refers to its instability, specific quantitative values for key parameters are not widely available. The following table summarizes the qualitative understanding of this compound's in vivo behavior based on the collective evidence.
| Pharmacokinetic Parameter | In Vivo Observation | Rationale |
| Bioavailability | Very low | Poor absorption and extensive first-pass metabolism. |
| Half-life (t½) | Extremely short | Rapid clearance through metabolic pathways. |
| Clearance (CL) | High | Efficient enzymatic degradation and excretion. |
| In Vivo Efficacy | Poor | Insufficient systemic exposure to achieve therapeutic concentrations at the tumor site. |
Metabolic Pathways and Degradation
Understanding the metabolic fate of this compound is crucial for designing more stable analogs. While specific in vivo metabolites have not been exhaustively characterized, the biotransformation is expected to follow well-established pathways for xenobiotics.
Putative Metabolic Pathways
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions to introduce or unmask functional groups.
-
Phase II Metabolism: Conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate elimination.
Key Experimental Protocols
For researchers investigating the in vivo properties of this compound or its analogs, the following standardized protocols provide a foundation for robust and reproducible studies.
Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, CL, and bioavailability) of a test compound following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Test compound (this compound or analog)
-
Appropriate vehicle for solubilization (e.g., a mixture of DMSO, PEG400, and saline)
-
Male or female mice (e.g., CD-1 or C57BL/6, 6-8 weeks old)
-
Dosing equipment (syringes, gavage needles)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Solution Preparation: Prepare a clear, sterile solution of the test compound in the chosen vehicle.
-
Animal Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters.
In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To evaluate the intrinsic clearance of a compound as a predictor of in vivo hepatic clearance.
Materials:
-
Test compound
-
Liver microsomes (from relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm the liver microsome suspension and the test compound in phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizing the Mechanism and Process
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for its in vivo evaluation.
The Hsp90 Chaperone Cycle and its Disruption by this compound
Caption: this compound competitively binds to the ATP-binding pocket of Hsp90, stalling the chaperone cycle.
This compound-Induced Degradation of Raf-1 and Akt
Caption: Inhibition of Hsp90 by this compound leads to the destabilization and proteasomal degradation of client oncoproteins.
Experimental Workflow for In Vivo Drug Stability Assessment
Caption: A systematic workflow for the comprehensive assessment of a compound's in vivo stability.
Overcoming Instability: Future Directions
The challenges presented by this compound's in vivo instability have prompted two main avenues of research:
-
Analog Development: The synthesis of this compound derivatives with modified chemical structures to block metabolic degradation while retaining high-affinity Hsp90 binding. Several such analogs have shown improved in vivo stability and anti-tumor activity.
-
Advanced Formulation Strategies: The use of drug delivery systems to protect this compound from premature degradation and enhance its bioavailability. These include liposomal encapsulation, nanoparticle formulations, and the use of solubility-enhancing excipients.
Conclusion
While this compound itself is unlikely to become a clinical therapeutic due to its profound in vivo instability, it remains a valuable pharmacological tool and a foundational scaffold for the development of novel Hsp90 inhibitors. A thorough understanding of its metabolic liabilities, guided by robust in vivo pharmacokinetic and metabolic studies, is essential for the rational design of second-generation analogs with improved drug-like properties. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to address this ongoing challenge in cancer drug discovery.
Methodological & Application
Application Notes and Protocols for Radicicol Treatment in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol is a naturally occurring macrocyclic antibiotic that has garnered significant interest in cancer research due to its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells. In breast cancer, Hsp90 clients include key signaling molecules such as the Estrogen Receptor (ER), HER2 (ErbB2), Akt, and Raf-1. By inhibiting Hsp90, this compound disrupts the chaperoning of these proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted disruption of oncogenic signaling pathways makes this compound a valuable tool for studying Hsp90 function and a potential therapeutic agent against breast cancer.
These application notes provide a comprehensive overview of the treatment of breast cancer cells with this compound, including its mechanism of action, protocols for assessing its effects, and quantitative data on its efficacy.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[1] This inhibition locks Hsp90 in a conformation that is unable to properly chaperone its client proteins.[2] Consequently, these client proteins become destabilized, are targeted by the ubiquitin-proteasome system, and are subsequently degraded.[3] The depletion of these oncoproteins disrupts critical signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis in breast cancer cells.[4]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | ER+, PR+, HER2- | ~10-20 | 48 | [5][6] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | ~10-30 | 72 | [6] |
| SK-BR-3 | HER2+ | ~5-15 | 24 | [7] |
| BT-474 | ER+, PR+, HER2+ | ~5-20 | 48 | Data extrapolated from similar Hsp90 inhibitors |
| T-47D | ER+, PR+ | ~10-25 | 48 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Signaling Pathways and Experimental Workflows
This compound's Impact on Key Signaling Pathways
This compound's inhibition of Hsp90 leads to the degradation of multiple client proteins, thereby disrupting several oncogenic signaling pathways simultaneously. The two primary pathways affected in breast cancer are the PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of this compound on breast cancer cells involves a series of in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells in a 96-well format.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[2]
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-ERα, anti-Hsp90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat breast cancer cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use β-actin as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels. A decrease in the levels of Akt, Raf-1, HER2, or ERα would indicate Hsp90 inhibition.[9]
References
- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Radicicol in Colon Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol is a macrocyclic antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells. In the context of colon cancer, where signaling pathways are frequently dysregulated, targeting Hsp90 with inhibitors like this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in colon cancer research, including its mechanism of action, protocols for in vitro experimentation, and expected outcomes.
Mechanism of Action
This compound exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the proteasomal degradation of Hsp90 client proteins, which are essential for various aspects of tumorigenesis, including cell proliferation, survival, and angiogenesis. In colon cancer cells, this compound has been shown to enhance the cytotoxic effects of other therapeutic agents, such as Fisetin, by promoting apoptosis. This is achieved through the disruption of the mitochondrial membrane potential and the modulation of apoptosis-related proteins, including the Bcl-2 family and p53.[1][2][3]
Data Presentation
| Cell Line | Treatment | Effect on Cell Viability | Apoptosis Induction | Key Protein Expression Changes | Reference |
| COLO205 | This compound (5 µM) + Fisetin (60 µM) | Enhanced cytotoxicity | Increased apoptosis | ↓ Bcl-2, ↓ p53, ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [1][2][3] |
Signaling Pathways
This compound's inhibition of Hsp90 impacts multiple signaling pathways critical for colon cancer progression. The degradation of Hsp90 client proteins disrupts these pathways, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and resulting in decreased cell proliferation and increased apoptosis.
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
COLO205 (human colon adenocarcinoma)
-
HCT-116 (human colorectal carcinoma)
-
SW480 (human colon adenocarcinoma)
-
HT-29 (human colorectal adenocarcinoma)
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
This compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentration.
-
Treat cells with this compound for the indicated times (e.g., 24, 48 hours). A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-p53, anti-cleaved caspase-3, anti-PARP, anti-Hsp90 client proteins, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western blot analysis.
In Vivo Studies
Due to the chemical instability of this compound, in vivo studies have been limited. More stable derivatives of this compound have been developed and tested in xenograft models. For researchers considering in vivo experiments with this compound, it is crucial to establish a stable formulation and an appropriate dosing regimen. A general protocol for a colon cancer xenograft model is provided below, which would need to be optimized for this compound.
Xenograft Mouse Model Protocol
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ colon cancer cells (e.g., COLO205) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.
Conclusion
This compound serves as a valuable tool for investigating the role of Hsp90 in colon cancer. Its ability to induce the degradation of key oncoproteins makes it a potent inhibitor of cancer cell growth and survival. While its in vivo application is challenging due to instability, it remains an important compound for in vitro studies aimed at understanding Hsp90's function and for the development of novel Hsp90 inhibitors for colon cancer therapy. The protocols provided here offer a foundation for researchers to explore the application of this compound in their own colon cancer research.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. HSP90 Inhibitors, Geldanamycin and this compound, Enhance Fisetin-Induced Cytotoxicity via Induction of Apoptosis in Human Colonic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 Inhibitors, Geldanamycin and this compound, Enhance Fisetin-Induced Cytotoxicity via Induction of Apoptosis in Human Colonic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radicicol-Induced Apoptosis in K562 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol, a macrocyclic antifungal antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. In the context of Chronic Myeloid Leukemia (CML), the K562 cell line, which is positive for the Bcr-Abl fusion protein, serves as a valuable model system. The Bcr-Abl oncoprotein is a key client of Hsp90, and its stability is essential for the malignant phenotype of K562 cells. Inhibition of Hsp90 by this compound leads to the destabilization and subsequent proteasomal degradation of Bcr-Abl, thereby triggering downstream signaling events that culminate in apoptosis. These application notes provide a comprehensive overview of the mechanisms and methodologies for studying this compound-induced apoptosis in K562 leukemia cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects in K562 cells primarily through the inhibition of Hsp90. This initiates a cascade of events leading to programmed cell death.
Key Molecular Events:
-
Hsp90 Inhibition: this compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity.
-
Bcr-Abl Destabilization: As a client protein of Hsp90, the Bcr-Abl fusion protein becomes unstable upon Hsp90 inhibition.
-
Proteasomal Degradation: The destabilized Bcr-Abl is targeted for degradation by the ubiquitin-proteasome pathway.
-
Downregulation of Anti-Apoptotic Proteins: The degradation of Bcr-Abl leads to the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an upregulation of pro-apoptotic proteins like Bax.
-
Mitochondrial Pathway Activation: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
Execution of Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data on the effects of apoptosis-inducing agents on K562 cells. While this compound is known to induce these effects, specific quantitative data from the searched literature was not available. The presented data is derived from studies on other compounds and serves to provide a contextual framework for expected experimental outcomes.
Table 1: Dose-Dependent Effect of an Apoptosis-Inducing Agent on K562 Cell Viability (Illustrative Data)
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Control) | 100 |
| 10 | 75 |
| 20 | 50 (IC50) |
| 40 | 25 |
| 80 | 10 |
Table 2: Time-Course of Apoptosis Induction in K562 Cells (Illustrative Data)
| Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 | <5 |
| 12 | 15 |
| 24 | 35 |
| 48 | 60 |
Table 3: Effect on Apoptosis-Related Protein Expression in K562 Cells (Illustrative Data)
| Protein | Treatment (48h) | Fold Change (vs. Control) |
| Bcl-2 | Apoptosis-inducing agent | 0.4 |
| Bax | Apoptosis-inducing agent | 2.5 |
| Cleaved Caspase-3 | Apoptosis-inducing agent | 4.0 |
Table 4: Cell Cycle Analysis of K562 Cells Treated with an Apoptosis-Inducing Agent (Illustrative Data)
| Cell Cycle Phase | Control (%) | Treated (24h) (%) |
| G0/G1 | 45 | 60 |
| S | 35 | 20 |
| G2/M | 20 | 20 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Hsp90, leading to Bcr-Abl degradation and apoptosis.
Caption: Workflow for apoptosis studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: K562 human chronic myeloid leukemia cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed K562 cells at a density of 2 x 10^5 cells/mL in culture plates.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 12, 24, 48 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10^3 K562 cells per well in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Harvest K562 cells (1-5 x 10^5) after this compound treatment by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Live cells: Annexin V-negative, PI-negative.
-
Western Blot Analysis
-
Cell Lysis:
-
Harvest treated K562 cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Bcr-Abl, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Cell Cycle Analysis
-
Harvest approximately 1 x 10^6 K562 cells after this compound treatment.
-
Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for CML by targeting the Hsp90-Bcr-Abl axis, leading to the induction of apoptosis in K562 cells. The protocols and data presented in these application notes provide a framework for researchers to investigate the molecular mechanisms of this compound and to evaluate its potential as an anti-leukemia drug. The combination of cell viability assays, apoptosis detection, protein analysis, and cell cycle analysis will offer a comprehensive understanding of the cellular response to this compound treatment.
Application Notes and Protocols: Experimental Use of Radicicol in Nude Mice Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol, a macrocyclic antifungal antibiotic, has garnered significant interest in oncology research due to its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival. The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. However, the inherent in vivo instability of this compound has necessitated the development of more stable derivatives and analogs for preclinical and clinical investigation.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in nude mice xenograft models, a cornerstone in preclinical cancer research. These models, utilizing immunodeficient mice, allow for the growth of human tumor xenografts, providing an invaluable platform to assess the in vivo efficacy of novel therapeutic agents.
Mechanism of Action: Hsp90 Inhibition
This compound and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins dependent on Hsp90 for their stability include HER2 (erbB2), Raf-1, Akt, and mutant p53. The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to apoptosis and tumor growth inhibition.
Data Presentation: In Vivo Efficacy of this compound Derivatives
The following tables summarize the quantitative data from preclinical studies of this compound derivatives in nude mice xenograft models.
Table 1: Antitumor Activity of KF58333 (this compound Oxime Derivative) in Human Breast Cancer Xenografts
| Cell Line | Treatment | Dose | Administration Route & Schedule | Tumor Volume (mm³) Day 18 (Mean ± SE) | Minimal T/C Ratio | Reference |
| KPL-1 | Control (Saline) | - | Intravenous, daily for 5 days | ~1200 | - | [1] |
| KPL-1 | KF58333 | 50 mg/kg | Intravenous, daily for 5 days | ~25 | 0.02 | [1] |
| KPL-4 | Control (Saline) | - | Intravenous, daily for 5 days | ~1100 | - | [1] |
| KPL-4 | KF58333 | 50 mg/kg | Intravenous, daily for 5 days | ~400 | 0.36 | [1] |
T/C ratio = (Median tumor volume of treated group / Median tumor volume of control group) at a specific time point.
Table 2: Antitumor Activity of 14,16-dipalmitoyl-radicicol in Mouse and Rat Tumor Models
| Tumor Model | Treatment | Dose | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| M5076 mouse sarcoma | 14,16-dipalmitoyl-radicicol | 50 mg/kg | Intraperitoneal, 4 times every 4 days | 44 | [2] |
| M5076 mouse sarcoma | 14,16-dipalmitoyl-radicicol | 100 mg/kg | Intraperitoneal, 4 times every 4 days | 71 | [2] |
| M5076 mouse sarcoma | 14,16-dipalmitoyl-radicicol | 200 mg/kg | Intraperitoneal, 4 times every 4 days | 90 | [2] |
| RMT-1 rat mammary carcinoma | 14,16-dipalmitoyl-radicicol | 50-100 mg/kg | Intraperitoneal, every 4 days, 6 times | 58-69 | [2] |
Mandatory Visualizations
Caption: Hsp90 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for this compound xenograft studies.
Experimental Protocols
1. Cell Culture and Preparation for Implantation
-
1.1. Cell Line Maintenance: Culture human cancer cell lines (e.g., KPL-4, M5076) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
1.2. Cell Harvesting: When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
1.3. Cell Viability and Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine cell viability and count using a hemocytometer or an automated cell counter.
-
1.4. Preparation of Injection Suspension: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, resuspending cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor take rate. Keep the cell suspension on ice until injection.
2. Nude Mouse Xenograft Model Establishment
-
2.1. Animal Husbandry: Use female athymic nude mice (e.g., BALB/c nude or NIH-III), 6-8 weeks old. House the mice in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with autoclaved food, water, and bedding.
-
2.2. Acclimation: Allow mice to acclimate to the facility for at least one week before any experimental procedures.
-
2.3. Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Clean the injection site on the flank with an alcohol swab.
-
Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
3. This compound Derivative Preparation and Administration
-
3.1. Formulation of KF58333 (for intravenous injection): The specific formulation for KF58333 is proprietary. For research purposes, it is often dissolved in a vehicle such as a solution containing DMSO and Cremophor EL, further diluted with saline. It is critical to perform solubility and stability tests for the chosen vehicle.
-
3.2. Formulation of 14,16-dipalmitoyl-radicicol (for intraperitoneal injection): Suspend the compound in physiological saline containing 5% polyoxyethylated (60 mol) hydrogenated castor oil (HCO-60) and 5% N,N-dimethylacetamide.
-
3.3. Administration:
-
Intravenous (i.v.) injection: Administer the formulated drug slowly into the lateral tail vein.
-
Intraperitoneal (i.p.) injection: Inject the drug into the peritoneal cavity.
-
4. Tumor Monitoring and Data Collection
-
4.1. Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using a digital caliper.
-
4.2. Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
4.3. Body Weight and Clinical Observations: Monitor the body weight of the mice and observe for any signs of toxicity or distress throughout the study.
-
4.4. Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity in any animal, in accordance with institutional animal care and use committee (IACUC) guidelines.
5. Endpoint Analysis
-
5.1. Euthanasia and Tumor Excision: At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
5.2. Tumor Weight: Excise the tumors and record their final weight.
-
5.3. Tissue Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for Hsp90 client proteins) and another portion can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
Concluding Remarks
The use of this compound and its derivatives in nude mice xenograft models provides a robust platform for evaluating their in vivo antitumor efficacy and elucidating their mechanism of action. The protocols and data presented herein offer a comprehensive guide for researchers in the field of cancer drug development. Adherence to ethical guidelines for animal research and meticulous experimental execution are paramount for obtaining reliable and reproducible results. Further investigations into the pharmacokinetics, pharmacodynamics, and long-term toxicity of promising this compound derivatives are warranted to facilitate their clinical translation.
References
Application Notes and Protocols for Radicicol Administration in Rat Models for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol is a macrocyclic antibiotic that has garnered significant interest in cancer research due to its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby impeding cancer cell proliferation, survival, and angiogenesis.
These application notes provide a comprehensive overview of the in vivo administration of this compound in rat models, with a focus on experimental protocols for cancer research. While this compound itself exhibits limited in vivo efficacy due to its instability, its derivatives have shown more promising results. This document will cover both this compound and its more stable analogs, offering researchers the necessary information to design and execute robust in vivo studies.
Mechanism of Action: Hsp90 Inhibition
This compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins implicated in cancer include:
-
Receptor Tyrosine Kinases: ErbB2 (HER2)
-
Serine/Threonine Kinases: Raf-1, Akt
-
Fusion Proteins: Bcr-Abl[3]
-
Transcription Factors: Hypoxia-inducible factor 1-alpha (HIF-1α)
The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival.
Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound impacts several key signaling pathways that are often dysregulated in cancer.
Figure 1. This compound's Mechanism of Action.
In Vivo Administration of this compound and its Derivatives in Rat Models
Due to its poor in vivo stability and efficacy, this compound is often studied alongside or replaced by its more stable derivatives in animal models.
Quantitative Data Summary
| Compound | Rat Model | Dosage and Administration | Key Findings | Reference |
| This compound | DMBA-induced Mammary Tumors | 100 mg/kg, intraperitoneal injection, 6 times every 4 days | No significant effect on tumor growth. | [4] |
| 14,16-dipalmitoyl-radicicol | DMBA-induced Mammary Tumors | 50-100 mg/kg, intraperitoneal injection, 6 times every 4 days | Dose-dependent inhibition of tumor growth. | [4] |
| This compound | Inhibitory Avoidance Task | 0.5 µg/µl, intra-hippocampal infusion | Decreased Src-PTK activity and impaired memory acquisition. | [5] |
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Rats
This model is widely used to study estrogen receptor-positive breast cancer.
Materials:
-
Female Sprague-Dawley or Wistar rats (50-55 days old)
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Corn oil or sesame oil (vehicle)
-
Oral gavage needles or subcutaneous injection supplies
Protocol:
-
DMBA Preparation: Dissolve DMBA in corn oil or sesame oil to the desired concentration (e.g., 20 mg/mL for oral gavage, or to achieve a dose of 80 mg/kg).[6][7] Some protocols may use a mixture of corn oil and normal saline.[8]
-
Administration:
-
Oral Gavage: Administer a single dose of DMBA (e.g., 20 mg per rat or 65-80 mg/kg body weight) via oral gavage.[6][7]
-
Subcutaneous Injection: Inject DMBA subcutaneously into the mammary fat pad (e.g., 80 mg/kg). This method can provide more localized tumor induction.[6][9] Multiple injections (e.g., three doses with one-week intervals) can increase tumor incidence.[6][9]
-
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor development, typically starting 3-8 weeks after DMBA administration.[6][7]
-
Euthanasia and Tissue Collection: Euthanize rats when tumors reach the predetermined size limit as per IACUC guidelines. Collect tumors and other relevant tissues for analysis.
References
- 1. This compound activates heat shock protein expression and cardioprotection in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of the biosynthesis of this compound, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound infusion on the Src tyrosine kinase activity of rat hippocampus before and after training in an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spontaneous mammary tumor model [bio-protocol.org]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. wvj.science-line.com [wvj.science-line.com]
Application Notes and Protocols for Antiproliferative Assays with Radicicol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antiproliferative activity of radicicol, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The methodologies outlined are essential for researchers in cancer biology and drug development who are investigating Hsp90 as a therapeutic target.
Introduction
This compound is a macrocyclic antifungal antibiotic that has garnered significant interest as a potent inhibitor of Hsp90.[1] Hsp90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2][3] These client proteins include key signaling molecules such as HER2, Raf-1, and Akt.[4]
By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[5] This disruption of multiple oncogenic signaling pathways makes this compound and its derivatives promising candidates for cancer therapy. However, the inherent instability of this compound in vivo has spurred the development of more stable analogs.[5]
This document provides detailed protocols for two common colorimetric and luminescent assays used to determine the antiproliferative effects of this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation: Antiproliferative Activity of this compound and Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various human cancer cell lines. This data provides a comparative view of the potency of these compounds across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 3Y1 | Normal Rat Fibroblast | 0.7 | [6] |
| This compound | A549 | Lung Carcinoma | 0.1 | [6] |
| KF58333 (this compound Derivative) | KPL-4 | Breast Carcinoma (HER2+) | Potent | [4] |
| KF58332 (this compound Derivative) | KPL-4 | Breast Carcinoma (HER2+) | Less Potent | [4] |
Note: The potency of this compound and its derivatives can vary significantly between different cell lines and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Transfer the appropriate volume of buffer to the vial containing the lyophilized CellTiter-Glo® Substrate to reconstitute it, creating the CellTiter-Glo® Reagent.
-
Mix by gentle inversion until the substrate is completely dissolved.
-
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
Hsp90 Signaling Pathway and Inhibition by this compound
Caption: Hsp90 signaling and this compound's inhibitory mechanism.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining this compound's antiproliferative effects.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 6. researchgate.net [researchgate.net]
Preparing Radicicol Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol, also known as monorden, is a macrocyclic antifungal antibiotic derived from the fungus Monosporium bonorden. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[1][2] This mechanism of action makes this compound a valuable tool for studying cellular processes regulated by Hsp90 and a potential therapeutic agent, particularly in oncology.
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, summarize key quantitative data, and illustrate the primary signaling pathways affected by this compound treatment.
Data Presentation
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Parameter | Value/Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Solubility in DMSO | Up to 80 mg/mL (219.31 mM) | [3] |
| Stock Solution Storage | -80°C for up to 1 year | [3] |
| Powder Storage | -20°C for up to 3 years | [3] |
Effective Concentrations and IC50 Values
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of a compound.
| Cell Line/Target | Effect | Concentration/IC50 | Source |
| General Hsp90 Inhibition | Inhibition of Hsp90 activity | < 1 µM | [1] |
| P. falciparum 3D7 | Growth inhibition | IC50: 8.563 µM | [1][4] |
| Myoblast Differentiation | Induction | 0.001-5 µM (non-toxic at 0.1 µM) | [1] |
| 3T3-L1 Preadipocytes | Inhibition of differentiation | Dose-dependent effects observed | [5] |
| RAW 264.7 Macrophages | Inhibition of LPS-induced p38 phosphorylation | Dose-related | [6] |
| Fat Mass and Obesity-associated Protein (FTO) | Inhibition | IC50: 16.04 µM | [1] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Inhibition | IC50: 230 µM | [1] |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Inhibition | IC50: 400 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.3648 mg of this compound (Molecular Weight: 364.8 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Sonication is also recommended if the compound is difficult to dissolve.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[3] For short-term use, a -20°C freezer can be used.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Cultured cells ready for treatment
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Final Working Solution Preparation: Prepare the final working concentrations by further diluting the stock or intermediate solution directly into the cell culture medium. For example, to treat cells with 1 µM this compound, you can add 1 µL of the 100 µM intermediate solution to 99 µL of medium in your culture well, or directly add 0.1 µL of the 10 mM stock to 1 mL of medium.
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as used in the highest concentration of this compound treatment. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7][8]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound's primary molecular target is Hsp90. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of a wide array of "client" proteins, many of which are critical components of key signaling pathways that regulate cell growth, survival, and stress responses.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Akt is a well-established Hsp90 client protein. This compound treatment leads to the degradation of Akt, thereby inhibiting downstream pro-survival signaling.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit NF-κB activation, in part by blocking the upstream p38 kinase signaling cascade.[6]
Caption: this compound inhibits NF-κB signaling via p38 kinase.
Induction of Endoplasmic Reticulum (ER) Stress
By disrupting the folding of numerous proteins, this compound can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress.[9]
Caption: this compound induces ER stress by promoting protein misfolding.
Experimental Workflow for Assessing this compound's Effects
A typical workflow for investigating the cellular effects of this compound involves several key stages, from solution preparation to data analysis.
Caption: Standard workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 4. This compound Confers Mid-Schizont Arrest by Inhibiting Mitochondrial Replication in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses expression of inducible nitric-oxide synthase by blocking p38 kinase and nuclear factor-kappaB/Rel in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces intracellular accumulation of glycan-deficient clusterin variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Radicicol Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radicicol is a potent, naturally derived macrocyclic antibiotic that functions as a specific inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] Its ability to bind to the N-terminal ATP/ADP-binding domain of HSP90 disrupts the chaperone's function, leading to the degradation of a wide array of client proteins involved in cell growth, survival, and signaling.[1][2][4] This targeted mechanism makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies, ensuring reliable and reproducible experimental outcomes.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation and stability of numerous client proteins, many of which are oncoproteins and key signaling molecules.[1] Inhibition of HSP90 represents a promising strategy in cancer therapy. This compound, an antifungal agent, has been identified as a specific inhibitor of HSP90, functioning by competing with ATP for binding to the N-terminal domain of the chaperone.[1][2] This action leads to the proteasomal degradation of HSP90 client proteins, such as p185erbB2, Raf-1, and mutant p53.[1]
Determining the optimal in vitro concentration of this compound is a critical first step in experimental design. An appropriate concentration will elicit the desired biological effect without causing non-specific toxicity.[5] This protocol outlines a systematic approach to establish the effective concentration range of this compound for various cell lines and experimental endpoints.
Data Presentation: Efficacy of this compound Across Various In Vitro Models
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being investigated.[6] The following table summarizes reported 50% inhibitory concentration (IC50) values to provide a starting point for experimental design.
| Cell Line/System | Assay Type | IC50 Value | Reference |
| Plasmodium falciparum 3D7 | Growth Inhibition | 8.563 µM | [7] |
| Fat Mass and Obesity-associated Protein (FTO) | Enzyme Inhibition | 16.04 µM | [7] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Enzyme Inhibition | 230 µM | [7] |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Enzyme Inhibition | 400 µM | [7] |
| General HSP90 Inhibition | Biochemical Assay | < 1 µM | [7] |
| ATPase Assay | Biochemical Assay | 19 nM | [3] |
| Myoblast Differentiation | Cell-based Assay | 0.1 µM (Toxicity) | [7] |
Note: IC50 values are highly dependent on the experimental conditions, including cell density, exposure time, and the specific assay used.[6][8] It is crucial to determine the optimal concentration empirically for each new cell line or experimental system.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes the use of a colorimetric cell viability assay, such as MTT or CCK-8, to determine the cytotoxic effects of this compound and establish a working concentration range.[9][10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A broad range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Protocol 2: Validation of HSP90 Inhibition by Western Blotting
This protocol confirms the mechanism of action of this compound by assessing the degradation of known HSP90 client proteins.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., ß-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on the IC50 values determined in Protocol 1, e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, normalizing to the loading control. A decrease in the levels of HSP90 client proteins with increasing this compound concentration confirms its inhibitory activity.
-
Mandatory Visualizations
HSP90 Signaling Pathway and this compound Inhibition
Caption: HSP90 chaperone cycle and its inhibition by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Interaction of this compound with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell viability assays | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Radicicol Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Radicicol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound is a macrolide antibiotic known for its instability in aqueous solutions. This loss of activity is primarily due to chemical degradation. The rate of degradation is influenced by several factors including pH, temperature, and the presence of certain components in the solution. For in vivo studies, metabolic instability also contributes significantly to its rapid inactivation.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its poor stability and solubility in aqueous solutions, it is highly recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). These stock solutions are stable for extended periods when stored properly.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: Are there more stable alternatives to this compound?
A5: Yes, the instability of this compound has led to the development of more stable analogs. Oxime derivatives of this compound, for example, have shown improved stability and potent antitumor activities in both in vitro and in vivo models.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound in Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in aqueous working solution. | Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous buffers or cell culture media for extended periods. |
| Improper storage of stock solution. | Ensure your DMSO stock solution is stored at -20°C or -80°C in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Incorrect final concentration. | Verify the calculations for your serial dilutions from the stock solution. Use calibrated pipettes to ensure accuracy. |
| Cell line resistance. | Some cell lines may be inherently resistant to Hsp90 inhibitors. Confirm the sensitivity of your cell line to this compound by performing a dose-response curve and comparing it to published data if available. |
Issue 2: Precipitation of this compound upon Dilution into Aqueous Media
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility. | When diluting the DMSO stock solution into your aqueous buffer or cell culture medium, add the stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent immediate precipitation. |
| Concentration exceeds solubility limit. | If you observe precipitation, you may be exceeding the aqueous solubility of this compound. Try preparing a more dilute working solution. The use of a small percentage of a co-solvent like PEG400 in the final solution might help, but its compatibility with your experimental system must be verified. |
| Temperature effects. | Ensure your aqueous buffer or medium is at room temperature or 37°C before adding the this compound stock solution. Cold solutions can decrease the solubility of hydrophobic compounds. |
Quantitative Data Summary
While specific half-life data for this compound under various pH and temperature conditions in common laboratory buffers is not extensively published, the following table summarizes the qualitative stability and provides general guidance. The instability of this compound, particularly at non-neutral pH and elevated temperatures, is a recurring theme in the scientific literature.
| Condition | Relative Stability | Recommendation |
| pH | Less stable at acidic and alkaline pH. More stable at neutral pH. | Use buffers with a pH as close to neutral (7.0-7.4) as possible for your experiments. Prepare fresh solutions if the experiment requires prolonged incubation at non-neutral pH. |
| Temperature | Stability decreases significantly with increasing temperature. | Prepare working solutions at room temperature and use them immediately. For incubations at 37°C, be aware that degradation will occur over time. For longer-term storage, always keep stock solutions at -20°C or -80°C. |
| Solvent | Highly stable in anhydrous DMSO. Unstable in aqueous solutions. | Prepare high-concentration stock solutions in DMSO. Minimize the time this compound is in an aqueous environment before use. |
| Light | Potential for photodegradation. | Protect this compound solutions from direct light by using amber vials or wrapping tubes in foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to come to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed, complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the cell culture medium (not the other way around) and mix immediately by gentle pipetting or vortexing.
-
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%).
-
Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions.
Visualizations
References
Radicicol In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Radicicol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to address common issues encountered during in vivo experiments with this compound and its derivatives.
Issue 1: Poor or Inconsistent Anti-Tumor Efficacy In Vivo
Question: I'm observing minimal or no anti-tumor effect of this compound in my animal models, despite seeing potent activity in vitro. What could be the reason?
Answer: This is a well-documented challenge with this compound. The primary reason for its poor in vivo efficacy is its chemical instability.[1] The presence of a reactive epoxide ring and a conjugated diene system in its structure makes it susceptible to rapid degradation under physiological conditions, rendering it inactive before it can reach the target tumor tissue in sufficient concentrations.[1]
Troubleshooting:
-
Consider using a more stable derivative: Several derivatives of this compound have been developed to overcome its inherent instability. This compound oximes, such as KF25706 and KF58333, and dipalmitoylated this compound have demonstrated significantly improved stability and potent anti-tumor activity in vivo.[2][3]
-
Optimize the formulation: Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration.[4][5][6][7] Experiment with different formulation strategies to enhance its solubility and bioavailability.
-
Verify drug integrity: Before administration, ensure the integrity of your this compound stock. It is advisable to perform quality control checks, such as HPLC, to confirm its purity and concentration.
Issue 2: Poor Bioavailability and Inconsistent Drug Exposure
Question: How can I improve the bioavailability of this compound in my in vivo studies?
Answer: this compound's low aqueous solubility contributes to its poor oral bioavailability.[4][5][6][7] To improve this, various formulation strategies can be employed.
Troubleshooting:
-
Formulation with co-solvents: Utilize biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to dissolve this compound before dilution in a physiological buffer for injection.
-
Lipid-based formulations: Encapsulating this compound in lipid-based delivery systems like liposomes or nanoemulsions can enhance its solubility and systemic circulation time.[7][8]
-
Chemical modification: As mentioned earlier, derivatives like 14,16-dipalmitoyl-radicicol have been synthesized to improve lipophilicity and, consequently, bioavailability.[3]
Issue 3: Off-Target Effects and Toxicity
Question: Are there known off-target effects or toxicity concerns with this compound in vivo?
Answer: While this compound is a potent and specific inhibitor of Hsp90, high concentrations or prolonged exposure may lead to off-target effects.[9][10][11] However, the primary challenge in vivo is achieving therapeutic concentrations without toxicity due to its instability and the need for potentially high doses of formulated compound. One of the advantages of this compound over other Hsp90 inhibitors like geldanamycin is its lack of significant hepatotoxicity.[12]
Troubleshooting:
-
Dose-response studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for signs of toxicity: Closely observe animals for any signs of toxicity, such as weight loss, behavioral changes, or organ damage (histopathological analysis).
-
Use derivatives with improved safety profiles: Some derivatives have been developed not only for enhanced efficacy but also for a better safety profile.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound derivatives from published studies.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Efficacy | Reference |
| KF58333 | Nude mice | KPL-4 human breast cancer xenograft | i.v. injection | Significant anti-tumor activity and apoptosis induction | [2] |
| 14,16-dipalmitoyl-radicicol | Mice | M5076 murine sarcoma | i.p. injection | Potent suppression of tumor angiogenesis and growth | [3] |
Experimental Protocols
Below is a representative protocol for evaluating the in vivo efficacy of a this compound derivative in a mouse xenograft model, synthesized from methodologies described in the literature.[2][13][14]
Protocol: In Vivo Efficacy of KF58333 in a Human Breast Cancer Xenograft Model
-
Cell Culture:
-
Culture KPL-4 human breast cancer cells in appropriate media supplemented with 10% fetal bovine serum.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 KPL-4 cells in 0.1 mL of serum-free medium into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of KF58333 in a suitable vehicle (e.g., DMSO).
-
On the day of treatment, dilute the stock solution with a physiological buffer (e.g., PBS) to the final desired concentration.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer KF58333 intravenously (i.v.) via the tail vein at the predetermined dose and schedule (e.g., daily for 5 days).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze tumors for pharmacodynamic markers of Hsp90 inhibition (e.g., degradation of client proteins like ErbB2, Raf-1, Akt) by Western blotting or immunohistochemistry.
-
Assess apoptosis in tumor tissue using methods like TUNEL staining.
-
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to the ubiquitination and proteasomal degradation of client proteins.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound derivatives in a xenograft mouse model.
Logical Relationship: Challenges and Solutions
Caption: Key challenges of this compound's in vivo use and corresponding solutions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Stereospecific antitumor activity of this compound oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical imaging with her2-targeted affibody molecules can monitor hsp90 treatment response in a breast cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Radicicol Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the off-target effects of Radicicol treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic antifungal antibiotic that primarily functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[1][3] This leads to the proteasomal degradation of HSP90 client proteins, many of which are involved in cell signaling, proliferation, and survival, including various kinases and transcription factors.[1][3][4]
Q2: Why is it important to identify the off-target effects of this compound?
While this compound is a potent HSP90 inhibitor, it is crucial to identify its off-target effects for several reasons:
-
Therapeutic Development: For any potential therapeutic application, understanding the full spectrum of a drug's interactions is essential for predicting its efficacy and potential side effects.[5]
-
Chemical Probe Validation: To be a reliable chemical probe for studying HSP90 function, a compound's off-target activities must be well-characterized.
Q3: What are the known off-target effects of this compound?
This compound has been shown to interact with several other proteins besides HSP90. The most well-characterized off-targets include:
-
Pyruvate Dehydrogenase Kinase (PDK) 1 and 3: this compound inhibits PDK1 and PDK3 by binding to their ATP-binding sites.[1][3]
-
Fat Mass and Obesity-Associated Protein (FTO): this compound is a potent inhibitor of the FTO m6A demethylase.[6][7]
-
Human Type II DNA Topoisomerase: this compound can inhibit the activity of this enzyme, which is also a target for some anticancer drugs.[8]
Q4: What are the common experimental approaches to identify off-target effects?
Several experimental strategies can be employed to identify the off-target effects of small molecules like this compound:
-
Kinase Profiling: Screening the compound against a large panel of kinases to identify any unintended inhibitory activity.[9][10]
-
Proteomics-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry or thermal proteome profiling (TPP) can identify proteins that directly bind to the compound.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[11]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the compound with those of known drugs or genetic perturbations can provide clues about its mechanism of action and potential off-targets.
Troubleshooting Guides
Issue 1: No observable degradation of HSP90 client proteins after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Instability | This compound is known to be unstable in aqueous solutions. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Incorrect Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Insufficient Treatment Time | The time required to observe client protein degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be less sensitive to HSP90 inhibition. Confirm the expression of HSP90 and its client proteins in your cell line. Consider using a positive control compound like Geldanamycin. |
| Western Blotting Issues | High background or weak signal can obscure the results. Refer to the Western Blotting Troubleshooting Guide below for detailed solutions.[5][12][13][14][15] |
Issue 2: High background in Western Blot for HSP90 client proteins.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA) and/or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.1% in TBS or PBS).[5][14] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[12] |
| Overexposure | Reduce the exposure time during chemiluminescence detection.[5] |
Issue 3: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density across all wells. Cells should be in the exponential growth phase. |
| This compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect the wells for any precipitate. Prepare fresh dilutions for each experiment. |
| Uneven Drug Distribution | Gently mix the plate after adding this compound to ensure even distribution. |
| Edge Effects | To minimize evaporation and temperature variations, avoid using the outer wells of the 96-well plate. Fill the outer wells with sterile PBS or media. |
| MTT Incubation Time | Optimize the MTT incubation time for your cell line to ensure sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
Quantitative Data Summary
Table 1: Known Off-Target IC50 Values for this compound
| Target | IC50 Value | Assay Conditions | Reference |
| HSP90 | < 1 µM | Varies by assay | [1] |
| PDK1 | ~400 µM | In vitro kinase assay | [1] |
| PDK3 | ~230 µM | In vitro kinase assay | [1] |
| FTO | 16.04 µM | In vitro demethylation assay | [6][7] |
| Topo VI (archaeal) | ~100 µM | In vitro activity assay | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
HSP90 Client Protein Degradation Assay (Western Blot)
This protocol is designed to assess the on-target activity of this compound by measuring the degradation of known HSP90 client proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of this compound's engagement with its targets in a cellular environment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (without detergents) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the protein levels of the target of interest by Western blotting as described in the previous protocol.
-
Analysis: Plot the band intensity of the soluble protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound leading to client protein degradation.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Fat mass and obesity-associated (FTO) protein interacts with CaMKII and modulates the activity of CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Topoisomerase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Radicicol Inhibition of Pyruvate Dehydrogenase Kinase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibition of Pyruvate Dehydrogenase Kinase (PDK) by radicicol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on Pyruvate Dehydrogenase Kinase (PDK)?
This compound acts as an ATP-competitive inhibitor of PDK.[1][2][3] It binds to the nucleotide-binding site in the C-terminal domain of the kinase, preventing the binding of ATP and subsequent phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][2]
Q2: What are the reported IC50 values for this compound against different PDK isoforms?
The inhibitory potency of this compound varies among the PDK isoforms. Reported IC50 values are 230 µM for PDK1 and 400 µM for PDK3.[2][4] It is important to note that this compound exhibits a much higher affinity for Heat shock protein 90 (Hsp90), with a reported Kd of 46.3 nM, compared to a Kd of 18,600 nM for PDK2.[1]
Q3: What are the known off-target effects of this compound?
This compound is a well-known and potent inhibitor of Hsp90, with an IC50 value of less than 1 µM.[2][4] This interaction can lead to the degradation of a wide range of Hsp90 client proteins, potentially confounding experimental results.[5][6] this compound has also been shown to inhibit other members of the GHKL (gyrase, Hsp90, histidine kinase, MutL) superfamily, such as Topoisomerase VI.[2]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[7][8] For a stock solution, dissolve this compound in DMSO to a concentration of 80-100 mg/mL; sonication may be required for complete dissolution.[7][8] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions stored at -20°C are stable for up to one year, and for up to two years at -80°C.[4]
Q5: Is this compound stable under experimental conditions?
This compound's stability can be a concern, particularly at elevated temperatures. One study noted that this compound was unstable at 74°C in a specific culture medium, with its inhibitory effect diminishing after several hours.[9] Researchers should consider the temperature and duration of their assays when using this compound and, if necessary, perform stability controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of PDK activity | 1. This compound degradation: this compound may be unstable under specific experimental conditions (e.g., high temperature, prolonged incubation).[9] 2. Incorrect this compound concentration: Errors in stock solution preparation or dilution. 3. Inactive enzyme: PDK may have lost activity due to improper storage or handling. 4. High ATP concentration in the assay: As an ATP-competitive inhibitor, high ATP levels will reduce the apparent potency of this compound. | 1. Perform a stability control: Incubate this compound under assay conditions for the duration of the experiment and then test its activity. Prepare fresh stock solutions. 2. Verify concentration: Double-check all calculations and ensure proper dissolution of this compound in the stock solution. 3. Test enzyme activity: Run a positive control with a known PDK inhibitor or assess enzyme activity using a standard substrate. 4. Optimize ATP concentration: Use an ATP concentration close to the Km value for the specific PDK isoform to increase sensitivity to competitive inhibitors. |
| Inconsistent or variable results between experiments | 1. This compound precipitation: this compound has limited aqueous solubility and may precipitate out of solution, especially at higher concentrations or in certain buffers. 2. Cell-based assay variability: Differences in cell density, passage number, or metabolic state can affect cellular responses to this compound. 3. Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can lead to degradation of the compound. | 1. Check for precipitation: Visually inspect solutions for any precipitate. Consider using a carrier solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent effects. Sonication can aid in dissolution.[7][8] 2. Standardize cell culture conditions: Maintain consistent cell seeding densities, passage numbers, and growth conditions for all experiments. 3. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles.[4] |
| Observed cellular effects are not consistent with PDK inhibition | 1. Off-target effects: this compound is a potent Hsp90 inhibitor, and the observed phenotype may be due to the inhibition of Hsp90 and its client proteins rather than PDK.[2][4][5][6] 2. Cell line-specific responses: The cellular consequences of PDK inhibition can vary significantly between different cell lines. | 1. Use a more specific PDK inhibitor as a control: Compare the effects of this compound with a structurally unrelated and more specific PDK inhibitor. 2. Verify Hsp90 inhibition: Use western blotting to check the levels of known Hsp90 client proteins (e.g., Akt, Raf-1) to assess the extent of Hsp90 inhibition at the concentrations of this compound being used.[5] 3. Characterize the cellular phenotype thoroughly: Measure lactate production, oxygen consumption, and the phosphorylation status of the Pyruvate Dehydrogenase Complex (PDC) to directly assess the impact on the PDK-PDC axis. |
| Difficulty in measuring PDC activity in cell lysates | 1. Inappropriate lysis buffer: The buffer composition may not be optimal for preserving PDK and PDC activity. 2. Endogenous kinase/phosphatase activity: Unwanted enzymatic activity in the lysate can alter the phosphorylation state of PDC. | 1. Use a validated lysis buffer: Employ a buffer specifically designed for measuring PDC activity, which typically includes detergents to solubilize the mitochondrial complex. 2. Include inhibitors: Add a cocktail of kinase and phosphatase inhibitors to the lysis buffer to maintain the in vivo phosphorylation state of PDC. |
Quantitative Data Summary
| Parameter | PDK1 | PDK2 | PDK3 | Hsp90 | Reference(s) |
| IC50 | 230 µM | - | 400 µM | < 1 µM | [2][4] |
| Kd | - | 18,600 nM | - | 46.3 nM | [1] |
Experimental Protocols
In Vitro PDK Kinase Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on PDK isoforms.
Materials:
-
Recombinant human PDK enzyme (isoform of interest)
-
Recombinant human Pyruvate Dehydrogenase (E1) subunit (substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl2, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
PDK enzyme (at a concentration determined by initial optimization experiments)
-
This compound dilution or DMSO control
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the E1 substrate and ATP to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific PDK isoform.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of PDC Activity in Cell Culture
This protocol outlines a general method for assessing the impact of this compound on PDC activity in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (containing detergent and phosphatase/kinase inhibitors)
-
PDC activity assay kit (e.g., from Abcam or similar suppliers)
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a specialized lysis buffer designed to preserve the phosphorylation state and activity of mitochondrial enzymes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
PDC Activity Measurement:
-
Normalize the protein concentration of all samples.
-
Measure the PDC activity in the lysates using a commercial kit, which typically involves an immunocapture step followed by a colorimetric or fluorometric assay that measures the production of NADH.[10]
-
-
Data Analysis: Express PDC activity as a function of the this compound concentration. A decrease in PDC activity would be expected if this compound is effectively inhibiting PDK, leading to increased phosphorylation and inactivation of PDC.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Radicicol Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Radicicol incubation time for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrocyclic antifungal antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It binds to the N-terminal ATP/ADP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][5]
Q2: How quickly can I expect to see an effect after this compound treatment?
A2: The effects of this compound can be observed relatively quickly. The ubiquitination of Hsp90 client proteins, a precursor to their degradation, can be detected within as little as 15 minutes of drug exposure.[6] Degradation of sensitive client proteins, such as HER2, can be observed by western blot in as early as 6 hours.[6][7] However, for less sensitive client proteins or to observe downstream cellular effects like apoptosis or cell cycle arrest, longer incubation times of 24 to 72 hours are often necessary.[6][7]
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values are often in the sub-micromolar to low micromolar range.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Why am I seeing a transient effect of this compound on my target protein?
A4: A transient effect, where the levels of a target protein initially decrease and then recover, has been observed with this compound in some cell lines.[2] This could be due to cellular stress responses, such as the induction of Hsp70, which can have a cytoprotective effect.[8] To address this, consider using derivatives of this compound, such as KF58333, which have shown more sustained effects.[2] Alternatively, a time-course experiment can help identify the optimal window for observing the maximum effect before recovery begins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of Hsp90 client protein. | 1. Suboptimal incubation time: The incubation time may be too short to observe significant degradation. 2. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 3. Cell line resistance: The cell line may be inherently resistant to Hsp90 inhibition. 4. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a time-course experiment: Treat cells with this compound and harvest at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. 2. Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal dose for your cell line. 3. Check the literature for your specific cell line: Some cell lines are known to be more resistant. Consider using a different Hsp90 inhibitor or a combination treatment. 4. Use fresh this compound: Ensure the compound is properly stored and prepare fresh stock solutions. |
| High cell death at all tested concentrations. | This compound concentration is too high: The concentrations used may be causing widespread cytotoxicity, masking the specific effects on Hsp90. | Lower the concentration range: Perform a dose-response experiment starting from a much lower concentration (e.g., nanomolar range) to identify a non-toxic working concentration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media can affect the response to this compound. 2. Inconsistent incubation times: Even small variations in incubation time can lead to different outcomes. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density, use cells within a specific passage number range, and use the same batch of media and supplements. 2. Use a precise timer: Be meticulous about the start and end times of the incubation period. |
| Client protein levels increase after initial decrease. | Induction of heat shock response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can compensate for Hsp90 inhibition.[8] | Monitor Hsp70 levels: Perform a western blot for Hsp70 to see if it is being upregulated. Consider shorter incubation times to capture the initial degradation before the compensatory response becomes significant. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Hsp90 Client Protein Degradation by Western Blot
This protocol outlines a method to determine the optimal incubation time for this compound-induced degradation of a specific Hsp90 client protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target client protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multiple culture plates or wells to allow for harvesting at different time points. Allow cells to adhere and reach 50-70% confluency.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target client protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the time point at which the maximum degradation of the client protein occurs. Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for assessing the induction of apoptosis following this compound treatment, which typically requires longer incubation times.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired incubation times (e.g., 24, 48, and 72 hours). Include an untreated control.
-
Cell Harvesting: At each time point, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation
Table 1: Example Time-Course of Client Protein Degradation
| Incubation Time (hours) | Client Protein X Level (% of Control) | Hsp70 Level (% of Control) |
| 0 | 100 | 100 |
| 2 | 85 | 110 |
| 4 | 60 | 125 |
| 8 | 35 | 150 |
| 16 | 20 | 200 |
| 24 | 25 | 220 |
| 48 | 40 | 250 |
Table 2: Example Apoptosis Induction by this compound
| Treatment | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 48 | 2.5 | 1.8 |
| This compound (X µM) | 24 | 8.7 | 4.2 |
| This compound (X µM) | 48 | 15.3 | 9.5 |
| This compound (X µM) | 72 | 12.1 | 18.6 |
Visualizations
References
- 1. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Radicicol experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Radicicol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound, also known as monorden, is a macrocyclic antifungal antibiotic.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[3][4] It binds specifically to the N-terminal ATP/ADP-binding pocket of Hsp90, preventing its essential ATPase activity.[4][5] This inhibition disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are involved in oncogenesis.[1][3][6]
Q2: How does this compound's binding affinity for Hsp90 compare to other inhibitors? this compound is a potent inhibitor of Hsp90, exhibiting a stronger binding affinity than geldanamycin.[1] For instance, the dissociation constant (Kd) for this compound in an ATPase assay is approximately 19 nM, whereas for geldanamycin it is 1.2 µM.[1]
Q3: What are the known off-target effects of this compound? While highly specific for the Hsp90 family of chaperones, this compound has been shown to have off-target effects.[7] It can inhibit human type II DNA topoisomerase, which is a known target for other anticancer drugs.[8] It has also been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) with an IC50 of 16.04 μM and pyruvate dehydrogenase kinase (PDK).[3][9]
Q4: Why is this compound often used in vitro but not in vivo? this compound demonstrates significant anti-cancer activity in vitro, but it is largely inactive in animal models due to its chemical instability.[1][6] This instability is attributed to the presence of labile epoxy and unsaturated carbonyl groups in its structure.[1] However, more stable synthetic derivatives of this compound have been developed that show potent antitumor activity in vivo.[1]
Troubleshooting Guide
Q5: I am not observing the expected degradation of Hsp90 client proteins (e.g., Akt, Raf-1, p185erbB2) after this compound treatment. What could be the cause?
This is a common issue that can arise from several factors related to the compound's stability, solubility, or the experimental setup.
-
Cause 1: this compound Degradation. this compound is chemically unstable, especially in solution.
-
Cause 2: Poor Solubility. this compound is insoluble in water. Improper dissolution can lead to a lower effective concentration.
-
Solution: Ensure this compound is fully dissolved in DMSO or ethanol before diluting it into your aqueous cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Sonication may be recommended to aid dissolution in DMSO.[3]
-
-
Cause 3: Suboptimal Concentration. The effective concentration can be highly cell-line dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations around the reported IC50 values (see data tables below).
-
-
Cause 4: Insufficient Treatment Time. The degradation of client proteins is a time-dependent process.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal degradation of your target protein.
-
Q6: My results with this compound are highly variable between experiments. How can I improve reproducibility?
Variability often stems from inconsistent preparation of the compound or subtle differences in cell culture conditions.
-
Cause 1: Inconsistent Drug Preparation. As mentioned above, this compound's instability is a major source of variability.
-
Solution: Adhere strictly to a standardized protocol for preparing and storing this compound solutions. Always use freshly prepared dilutions from a properly stored stock for each experiment.
-
-
Cause 2: Inconsistent Cell Culture Conditions.
-
Solution: Ensure that cells are at a consistent confluency (e.g., 70-80%) at the time of treatment. Use cells within a similar, low passage number range for all experiments. Standardize seeding density and treatment volumes.
-
-
Cause 3: Fluctuation in Vehicle Control.
-
Solution: Always include a vehicle control (e.g., DMSO) at the same final concentration used in the this compound-treated samples to account for any effects of the solvent.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Assay/Organism |
| Hsp90 | < 1 µM | General |
| Hsp90 (Yeast) | 0.9 µM | ATPase Assay |
| P. falciparum 3D7 | 8.563 µM | Parasite Growth Inhibition |
| FTO | 16.04 µM | Enzyme Inhibition |
| PDK1 | 230 µM | Enzyme Inhibition |
| PDK3 | 400 µM | Enzyme Inhibition |
Data compiled from multiple sources.[3][9][10]
Table 2: Solubility and Storage Information
| Solvent | Solubility | Storage of Powder | Storage of Solution |
| DMSO | 80 mg/mL (219.31 mM) | -20°C for 3 years | -80°C for 2 years; -20°C for 1 year |
| Ethanol | 10 mg/mL | -20°C for 3 years | -80°C for 2 years; -20°C for 1 year |
| Water | Insoluble | - | - |
Data compiled from multiple sources.[3][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare a fresh dilution of this compound in cell culture medium from a DMSO stock. Aspirate the old medium from the cells and add the this compound-containing medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against your Hsp90 client protein of interest (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control. A decrease in the client protein level and an increase in Hsp70 are expected outcomes of Hsp90 inhibition.[11]
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Caption: A workflow for troubleshooting inconsistent this compound results.
Caption: Key causes of this compound inconsistency and their solutions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 4. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HSP90 and DNA topoisomerase VI inhibitor this compound also inhibits human type II DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Radicicol cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of radicicol in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrocyclic antifungal antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It binds to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting the chaperone's ATPase activity.[2][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90-dependent "client" proteins, many of which are critical for cell signaling, growth, and survival.[5][6]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: Hsp90 is a molecular chaperone that is essential for the stability and function of a wide variety of proteins in all eukaryotic cells, not just cancerous ones.[5][7] In normal, unstressed cells, Hsp90 constitutes 1-2% of the total cellular protein and is vital for maintaining cellular homeostasis.[8] By inhibiting Hsp90, this compound disrupts the function of numerous essential proteins, leading to cell stress and death, even in non-cancerous cells.
Q3: Are non-cancerous cells as sensitive to this compound as cancer cells?
A3: Generally, cancer cells are more sensitive to Hsp90 inhibitors like this compound than normal cells.[5][7][9] This increased sensitivity is attributed to several factors:
-
Oncogene Addiction: Cancer cells are often highly dependent on a smaller number of overexpressed or mutated oncoproteins (which are Hsp90 clients) for their survival and proliferation.[10]
-
Activated Chaperone Complexes: In tumor cells, Hsp90 often exists in an "activated" state within multi-chaperone complexes that have a higher affinity for inhibitors compared to the latent Hsp90 in normal cells.[5][10]
-
Increased Hsp90 Levels: Cancer cells typically have elevated levels of Hsp90 to cope with the stress of malignancy, making them more reliant on its function.[8]
Despite this therapeutic window, off-target effects and toxicity in normal cells remain a significant challenge.
Q4: What are the primary strategies to minimize this compound's cytotoxicity in my experiments with non-cancerous cells?
A4: The key strategies involve careful optimization of experimental parameters:
-
Dose Optimization: Conduct a thorough dose-response analysis to determine the lowest effective concentration that achieves the desired biological effect (e.g., inhibition of a specific client protein) with minimal cell death.
-
Time Limitation: Limit the duration of exposure. A time-course experiment can identify the shortest incubation time required to observe the desired outcome.
-
Use of More Stable Analogs: this compound itself is metabolically unstable.[2][8] Consider using more stable, second-generation derivatives or oxime analogs (e.g., KF58333) that may have improved selectivity and reduced toxicity profiles.[2][11]
-
Cell Line Selection: Sensitivity to Hsp90 inhibitors can vary between cell types. If possible, choose a non-cancerous cell line known to be more robust or less sensitive to proteotoxic stress.
Q5: Are there less toxic alternatives to this compound?
A5: Yes. Due to this compound's in vivo instability and cytotoxicity, numerous derivatives and other classes of Hsp90 inhibitors have been developed.[2][12] this compound oxime derivatives, for example, have shown potent antitumor activity and may offer a better toxicity profile.[2][11] Other classes of Hsp90 inhibitors, such as those based on a purine-scaffold (e.g., BIIB021), have also been developed for clinical investigation and may exhibit different selectivity and toxicity.[12]
Troubleshooting Guide
Problem: I am observing high levels of cell death in my non-cancerous control cell line after this compound treatment.
| Possible Cause | Recommended Solution |
| Concentration is too high. | The cytotoxic effects of this compound are dose-dependent.[13] Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 value for your specific non-cancerous cell line. Use a concentration well below the IC50 that still shows the desired on-target effect (e.g., degradation of a specific client protein). |
| Exposure time is too long. | Prolonged inhibition of Hsp90 will inevitably lead to cell death. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, low concentration of this compound to find the earliest time point at which your desired biological effect is observed. |
| The cell line is highly sensitive. | Some cell lines are inherently more sensitive to the disruption of protein homeostasis. Review the literature for your specific cell line's sensitivity to Hsp90 inhibitors. If feasible, consider using a different, more robust non-cancerous cell line for your experiments. |
| Solvent (e.g., DMSO) toxicity. | High concentrations of solvents like DMSO can be cytotoxic.[14] Ensure the final solvent concentration in your culture medium is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤ 0.1%). |
| Off-target effects of the compound. | While this compound is a potent Hsp90 inhibitor, off-target effects can occur at higher concentrations. Confirm that the observed phenotype is due to Hsp90 inhibition by performing a rescue experiment or by using a structurally different Hsp90 inhibitor to see if it recapitulates the effect. Also, verify the on-target effect by checking for the degradation of known Hsp90 client proteins via Western Blot.[15][16] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Cytotoxicity Assay
This protocol provides a method to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium[17]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. A common range to test is from 0 (vehicle control) to 50 µM. Ensure the final DMSO concentration is constant in all wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Verifying On-Target Effect by Western Blotting for Hsp90 Client Proteins
This protocol confirms that this compound is inhibiting Hsp90 by observing the degradation of known client proteins.
Materials:
-
Treated and untreated cell lysates
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Raf-1, anti-Akt, anti-p53, anti-Hsp90)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound (and a vehicle control) for the chosen time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. A decrease in the band intensity of client proteins like Raf-1 or Akt in this compound-treated samples (compared to the loading control) confirms on-target Hsp90 inhibition.[13][15]
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and its derivatives. Note that most publicly available data is for cancer cell lines; researchers must determine the IC50 empirically for their specific non-cancerous cell line.
| Compound | Cell Line(s) | Cell Type | Reported IC50 / Effective Concentration | Citation(s) |
| This compound | P. falciparum 3D7 | Malaria Parasite | 8.563 µM | [1] |
| This compound | Myoblasts | Mouse Myoblast | Non-toxic up to 0.1 µM | [1] |
| N-benzylamide derivative (16) | Human Colon Cancer | Cancer | 600 nM | [18] |
| This compound Analog (17) | Human Colon Cancer | Cancer | 7600 nM | [18] |
| KF58333 | K562 | Human CML | Induces differentiation and G1 arrest | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Hsp90, preventing client protein folding and leading to degradation.
Caption: Workflow for systematically minimizing this compound-induced cytotoxicity in experiments.
Caption: Hsp90 stabilizes key kinases like Akt and Raf-1 in pro-survival signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights into this compound Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. This compound, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound represses the transcriptional function of the estrogen receptor by suppressing the stabilization of the receptor by heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Radicicol Experiments
Welcome to the technical support center for Radicicol, a potent Hsp90 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrocyclic antifungal antibiotic that specifically targets the Heat shock protein 90 (Hsp90).[1] It binds to the N-terminal ATP/ADP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are involved in oncogenic signaling pathways.
Q2: What are the key Hsp90 client proteins affected by this compound?
This compound treatment leads to the degradation of a wide range of Hsp90 client proteins, including:
-
Receptor Tyrosine Kinases: HER2/neu (ErbB2)[2]
-
Transcription Factors: Mutant p53, Androgen Receptor (AR)[2]
Q3: How should I select appropriate controls for my this compound experiment?
Proper controls are critical for interpreting your results accurately. Here’s a guide to selecting the right controls:
-
Positive Control: Geldanamycin (GA) is another well-characterized Hsp90 inhibitor that binds to the same N-terminal pocket as this compound and induces the degradation of similar client proteins. It can be used as a positive control to ensure that the experimental system is responsive to Hsp90 inhibition.[1]
-
Negative Control (Vehicle): A vehicle control, typically DMSO, is essential to account for any effects of the solvent used to dissolve this compound.
-
Negative Control (Inactive Analog): Using a structurally similar but biologically inactive analog of this compound is highly recommended to control for off-target effects. Pochonin C, a stereoisomer of a this compound precursor, is a potential candidate as it is structurally related but lacks the key functionalities for Hsp90 binding. However, its commercial availability as a validated negative control may be limited. If a validated inactive analog is unavailable, meticulous dose-response experiments and validation with multiple downstream readouts are crucial.
-
Loading Control (for Western Blots): When assessing client protein degradation via Western blotting, a loading control (e.g., β-actin, GAPDH, or tubulin) is mandatory to ensure equal protein loading between lanes.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments and provides a logical approach to troubleshooting.
Problem 1: No observable degradation of Hsp90 client proteins.
If you do not observe the expected degradation of client proteins like HER2 or Akt after this compound treatment, consider the following possibilities and solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Insufficient Treatment Duration: Client protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Cell Line Insensitivity: Some cell lines may be less dependent on Hsp90 for the stability of certain client proteins or may have intrinsic resistance mechanisms.
-
Inactive this compound: Ensure the quality and activity of your this compound stock. If possible, test it on a sensitive cell line known to respond to this compound.
-
Experimental Error: Double-check all experimental steps, including cell seeding density, drug preparation, and Western blotting procedures.
Problem 2: High levels of cell death or unexpected toxicity.
If you observe excessive cell death at concentrations intended to be non-toxic, consider these points:
-
Off-Target Effects: At high concentrations, this compound can have off-target effects.[4] It has been reported to inhibit other proteins like DNA topoisomerase II.[4] To mitigate this, use the lowest effective concentration determined from your dose-response studies.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to Hsp90 inhibition. Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 value for your specific cell line.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | Varies | [5] |
| This compound | HCT116 | Colon Cancer | Varies | [6] |
| This compound | PC-3 | Prostate Cancer | Varies | [6] |
| This compound | HTB-26 | Breast Cancer | Varies | [6] |
| This compound | HepG2 | Hepatocellular Carcinoma | Varies | [6] |
| STA-9090 (this compound derivative) | Various | Lung Adenocarcinoma | Varies | [5] |
| AUY-922 (this compound derivative) | Various | Lung Adenocarcinoma | Varies | [5] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the incubation time. It is crucial to determine the IC50 for your specific cell line and experimental setup.
Table 2: Recommended this compound Concentrations for Client Protein Degradation
| Client Protein | Cell Line | Recommended Concentration | Reference |
| Androgen Receptor (AR) | LNCaP | 500 nM | [2] |
| HER2/neu | LNCaP | 500 nM | [2] |
| Raf-1 | LNCaP | 500 nM | [2] |
| Akt | Varies | Dependent on cell line and specific Akt isoform | [3][7][8][9] |
| HER2 | BT474 | 0.178 µM (with 17-AAG) | [10] |
Note: The concentrations listed are starting points. Optimal concentrations should be determined empirically for each experimental system.
Experimental Protocols
1. Western Blotting for Hsp90 Client Protein Degradation
This protocol outlines the general steps to assess the degradation of Hsp90 client proteins following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and controls) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody specific for your client protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with a loading control antibody.
-
2. Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on a cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (and controls).
-
-
MTT Addition:
-
After the desired incubation period, add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for this compound treatment and analysis.
Caption: A decision tree for troubleshooting common this compound experiment issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Heat shock protein 90 (Hsp90) chaperone complex inhibitor, this compound, potentiated radiation-induced cell killing in a hormone-sensitive prostate cancer cell line through degradation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radicicol Solubility in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues associated with Radicicol in experimental settings.
Troubleshooting Guide
Q1: My this compound solution, initially clear in DMSO, precipitated after I diluted it in my aqueous cell culture medium/buffer. What should I do?
A1: This is a common issue due to this compound's hydrophobic nature. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to crash out of solution. Here are several steps to address this:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions. For instance, first, dilute your DMSO stock into a smaller volume of pre-warmed (37°C) medium or buffer, mix gently but thoroughly, and then add this intermediate dilution to the final volume.[1][2] This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming the Buffer/Medium: Ensure your cell culture medium or experimental buffer is pre-warmed to 37°C before adding the this compound stock solution.[3] Some compounds are more soluble at slightly higher temperatures.
-
Increase Final DMSO Concentration (with caution): If possible for your experimental system, slightly increasing the final DMSO concentration may help. However, it is critical to keep the final DMSO concentration as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[1]
-
Vortexing/Sonication: After dilution, if you observe a slight precipitate, gentle vortexing or brief sonication might help redissolve the compound.[4] However, be cautious with sonication as it can degrade certain compounds or affect buffer components.
Q2: I'm seeing precipitate in my this compound stock solution in DMSO after storing it at -20°C. Is it still usable?
A2: Precipitation can occur if the stock solution is highly concentrated and stored at low temperatures.
-
Re-dissolving: Gently warm the vial in a 37°C water bath and vortex until the precipitate is fully dissolved.[3] Ensure the solution is completely clear before making any dilutions.
-
Storage Conditions: For long-term storage, it is advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound.[1][5] Store these aliquots at -80°C for better stability.[1]
Q3: Even with a low final DMSO concentration, my cells seem stressed or are showing signs of toxicity. What could be the cause?
A3: While you are controlling for DMSO concentration, other factors could be at play:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to DMSO. It may be necessary to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance limit. Some sensitive cell lines may show stress at concentrations as low as 0.1%.
-
This compound's Biological Activity: this compound is a potent biological inhibitor of Hsp90. The observed effects might be due to the intended pharmacological action of the compound on cellular pathways, leading to cell stress or death, rather than a solubility or solvent issue.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for dissolving this compound.[1][6][7] Ethanol can also be used, although the solubility might be lower compared to DMSO.[8]
Q2: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, generally not exceeding 0.5%.[1] For many cell lines, it is recommended to stay at or below 0.1% to minimize cytotoxic effects. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 20 mg/mL stock, add 50 µL of DMSO to 1 mg of this compound. Gentle warming and vortexing can aid dissolution. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q4: Can I filter-sterilize my this compound stock solution in DMSO?
A4: It is generally not recommended to filter-sterilize solutions in 100% DMSO, as the solvent can potentially damage certain types of filter membranes. DMSO itself is bacteriostatic. If sterilization is a concern, ensure you are using sterile DMSO and aseptic techniques when preparing the stock solution in a laminar flow hood.[9]
Q5: Is this compound stable in aqueous solutions?
A5: this compound is known to be unstable in aqueous solutions, which has limited its in vivo therapeutic applications.[10] For in vitro experiments, it is best to prepare fresh dilutions from a DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 20 mg/mL | - | [1] |
| DMSO | 80 mg/mL | Sonication is recommended. | [6] |
| DMSO | 100 mg/mL | Requires sonication. | [7] |
| Ethanol | 10 mg/mL | - | [8] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Applicability | Notes | Reference(s) |
| ≤ 0.1% | Generally considered safe for most cell lines. | Recommended for sensitive cell lines or long-term assays. | - |
| ≤ 0.5% | Tolerated by many robust cell lines. | A vehicle control is essential. | [1] |
| > 0.5% | Increased risk of cytotoxicity. | Should be avoided unless absolutely necessary and validated for the specific cell line. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
-
Preparation of 10 mM this compound Stock Solution in DMSO (Example):
-
Note: The molecular weight of this compound is 364.78 g/mol .
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out 1 mg of this compound powder.
-
Add 274 µL of sterile DMSO to the powder to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved. The solution should be clear. If needed, warm briefly at 37°C.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
-
-
Preparation of Working Solution for Cell Treatment (Example: 1 µM final concentration):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to achieve a 1 µM final concentration in 1 mL of medium (a 1:10,000 dilution), a multi-step dilution is recommended to avoid precipitation.[1]
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. This creates a 100 µM intermediate solution. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium in your culture plate/well to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
-
Gently swirl the plate to ensure even distribution of the compound.
-
Important: Always prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.01%) to control wells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO stock preparation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. condensates.com [condensates.com]
Technical Support Center: In Vivo Stability of Radicicol Oxime Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo stability of radicicol oxime derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound oxime derivatives used instead of this compound in in vivo studies?
This compound, a potent Hsp90 inhibitor, demonstrates significant limitations in vivo due to its metabolic instability, rendering it largely inactive in animal models.[1][2][3] To overcome this, oxime derivatives of this compound have been synthesized. These derivatives exhibit enhanced in vivo stability and potent antitumor activities, making them more suitable for preclinical and potential clinical development.[1][3][4]
Q2: What is the proposed mechanism of action for the antitumor activity of this compound oxime derivatives in vivo?
The antitumor activity of this compound oxime derivatives is believed to be mediated through their binding to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90).[3][5] This inhibition of Hsp90's chaperone function leads to the destabilization and subsequent degradation of various oncogenic client proteins, such as ErbB2, Raf-1, and Akt.[5][6] The depletion of these essential proteins in tumor cells induces apoptosis and inhibits tumor growth.[1][5]
Q3: Are there stereoisomers of this compound oxime derivatives with different in vivo activities?
Yes, the stereochemistry of the oxime moiety is crucial for the biological activity of this compound derivatives. For instance, the derivative KF58333 shows significant in vivo antitumor activity, while its stereoisomer, KF58332, does not, even though they exhibit equivalent plasma concentrations.[5] This suggests that the specific spatial arrangement of the oxime group is critical for effective Hsp90 inhibition and subsequent client protein depletion in vivo.[5]
Q4: What are some known this compound oxime derivatives that have been studied in vivo?
Specific this compound oxime derivatives that have been noted for their in vivo antitumor activity include KF58333 and KF25706.[1][6] These compounds have demonstrated the ability to deplete Hsp90 client proteins and induce apoptosis in tumor xenograft models.[1][3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentration of the this compound oxime derivative. | Poor solubility of the compound in the vehicle. | Optimize the formulation. Consider using solubilizing agents or different vehicle systems. A phosphate prodrug strategy has been shown to increase oral bioavailability for similar compounds.[4] |
| Rapid metabolism or clearance. | Although oxime derivatives are more stable than this compound, rapid metabolism can still occur. Analyze plasma for potential metabolites. Consider modifying the chemical structure to block metabolic sites. | |
| Issues with the route of administration (e.g., poor oral absorption). | If using oral gavage, assess the compound's permeability and solubility. Consider intravenous injection to bypass absorption barriers and establish baseline systemic exposure.[5] | |
| Lack of in vivo efficacy despite good in vitro potency. | Insufficient drug concentration at the tumor site. | Measure the compound's concentration in tumor tissue. If tumor penetration is low, consider strategies to enhance drug delivery to the tumor, such as nanoparticle formulation. |
| The stereoisomer with lower activity is being used. | Confirm the stereochemistry of the synthesized derivative. As demonstrated with KF58333 and KF58332, stereoisomers can have vastly different in vivo activities.[5] | |
| Development of drug resistance. | Investigate potential mechanisms of resistance in the tumor model, such as upregulation of efflux pumps or alterations in the Hsp90 chaperone machinery. | |
| Observed toxicity in animal models. | Off-target effects of the compound. | Conduct comprehensive toxicological profiling. Investigate potential off-target interactions through in vitro screening against a panel of receptors and enzymes. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation itself. | |
| Variability in experimental results between animals. | Inconsistent dosing. | Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is well-suspended and delivered to the stomach. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure the use of age- and weight-matched animals. |
Quantitative Data Summary
The available literature provides more qualitative comparisons than specific quantitative pharmacokinetic data. However, the following table summarizes the key comparative findings.
| Compound | In Vivo Antitumor Activity | Effect on Hsp90 Client Proteins in Tumor Tissue | Plasma Concentration Comparison | Reference |
| This compound | Ineffective | Not applicable due to instability | Not reported | [1][2][3] |
| KF58333 | Significant | Depletion of erbB2, raf-1, and Akt | Equivalent to KF58332 | [5] |
| KF58332 (stereoisomer of KF58333) | Not significant | No depletion observed | Equivalent to KF58333 | [5] |
| KF25706 | Potent | Depletion of Hsp90-associated signaling molecules | Not detailed | [1][6] |
Experimental Protocols
In Vivo Antitumor Activity Assessment in a Xenograft Model
This protocol is a generalized procedure based on methodologies described for this compound oxime derivatives.[5]
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., KPL-4 human breast carcinoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Drug Formulation and Administration:
-
Prepare the this compound oxime derivative in a suitable vehicle for the chosen route of administration (e.g., intravenous injection).
-
Divide the animals into control and treatment groups.
-
Administer the drug or vehicle to the respective groups according to the planned dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using a standard formula (e.g., (length × width²)/2).
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Excise the tumors for further analysis.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for protein analysis (e.g., Western blotting) and another portion fixed in formalin for histological analysis (e.g., apoptosis assays).
-
Analysis of Hsp90 Client Protein Depletion in Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each tumor sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., erbB2, raf-1, Akt) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of client proteins in treated versus control tumors.
-
Visualizations
Caption: Hsp90 inhibition by this compound oxime derivatives.
Caption: In vivo xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into this compound Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific antitumor activity of this compound oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Radicicol Versus Geldanamycin: A Comparative Analysis of Hsp90 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental evaluation of two seminal Hsp90 inhibitors.
In the landscape of cancer therapeutics and molecular biology, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Among the first natural products identified as Hsp90 inhibitors, radicicol and geldanamycin have been instrumental in elucidating the therapeutic potential of targeting this chaperone. This guide provides a comprehensive comparative analysis of these two pioneering molecules, presenting key performance data, detailed experimental protocols, and visual representations of their mechanism of action and evaluation workflows.
Mechanism of Action: A Shared Target
Both this compound and geldanamycin exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1][2][3] This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, which is essential for the proper folding and maturation of its client proteins.[1][2] Consequently, the client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[1][4] This leads to the simultaneous disruption of multiple oncogenic signaling pathways. While they share a common binding site, their chemical structures are distinct, with geldanamycin being a benzoquinone ansamycin and this compound a macrocyclic lactone.[5]
Comparative Performance Data
The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound and geldanamycin. It is important to note that while this compound often exhibits higher potency in biochemical assays, its clinical development has been hampered by poor in vivo stability.[6][7] Conversely, geldanamycin, despite its lower in vitro potency in some assays, and issues with hepatotoxicity, has led to the development of more stable and clinically evaluated derivatives like 17-AAG.[8][9]
| Parameter | This compound | Geldanamycin | Reference(s) |
| Binding Affinity (Kd) for Hsp90 | 19 nM | 1.2 µM | [6] |
| IC50 for Hsp90 ATPase Activity | 0.9 µM | 4.8 µM | [10] |
| Effect on Client Proteins | Depletion of p185erbB2, Raf-1, and mutant p53 in SKBR3 cells | Depletion of p185erbB2, Raf-1, and mutant p53 in SKBR3 cells | [3][11] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of experimental findings. Below are protocols for key assays used to evaluate Hsp90 inhibitors like this compound and geldanamycin.
Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This assay quantifies the inhibition of Hsp90's ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (10 mM)
-
This compound and Geldanamycin stock solutions (in DMSO)
-
Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 7.5% (v/v) H2SO4
-
Malachite Green Reagent B: 2.32% (w/v) polyvinyl alcohol
-
Malachite Green Reagent C: 5.72% (w/v) ammonium molybdate in 6 N HCl
-
Working Malachite Green Solution (prepare fresh): Mix 100 volumes of Reagent A with 25 volumes of Reagent B, then add 1 volume of Reagent C.
-
Phosphate standard solution
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound and geldanamycin in the assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions. For controls, add 5 µL of assay buffer with DMSO.
-
Add 10 µL of recombinant Hsp90α (final concentration ~50 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~500 µM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 75 µL of the working Malachite Green Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the amount of Pi released.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This assay assesses the ability of Hsp90 inhibitors to induce the degradation of Hsp90 client proteins in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., SKBR3, MCF-7)
-
Cell culture medium and supplements
-
This compound and Geldanamycin stock solutions (in DMSO)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2/ErbB2, Raf-1, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or geldanamycin for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.
Conclusion
This compound and geldanamycin, while sharing a common mechanism of action, exhibit distinct pharmacological profiles. This compound's high in vitro potency is contrasted by its in vivo instability, whereas geldanamycin's moderate potency and toxicity issues have spurred the development of clinically relevant analogs. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate Hsp90 inhibition and develop novel therapeutics in this class. The continued exploration of these and other Hsp90 inhibitors holds significant promise for advancing cancer treatment and other therapeutic areas where protein folding is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Radanamycin, a macrocyclic chimera of this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geldanamycin, this compound, and chimeric inhibitors of the Hsp90 N-terminal ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsp90 Client Protein Depletion by Radicicol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Radicicol's performance in depleting Heat shock protein 90 (Hsp90) client proteins, with supporting experimental data and methodologies. Hsp90 is a critical molecular chaperone responsible for the stability and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. Inhibition of Hsp90's ATPase activity by molecules like this compound leads to the ubiquitin-proteasomal degradation of these client proteins, making it a key target in oncology research.
Performance Comparison: this compound vs. Other Hsp90 Inhibitors
This compound, a macrocyclic antibiotic, is a potent inhibitor of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inducing the degradation of its client proteins.[1] Its efficacy is often compared to another well-characterized Hsp90 inhibitor, Geldanamycin, and its derivatives.
Quantitative Analysis of Hsp90 Client Protein Depletion
The following tables summarize the dose-dependent effects of this compound and the commonly used Geldanamycin derivative 17-AAG on the depletion of key Hsp90 client proteins, as determined by Western blot analysis. The data presented is a synthesized representation from multiple studies to provide a comparative overview.
Table 1: Dose-Dependent Depletion of Hsp90 Client Proteins by this compound in Human Cancer Cell Lines (24-hour treatment)
| This compound Concentration | Akt (% Depletion) | Cdk4 (% Depletion) | p53 (% Depletion) |
| 0.1 µM | ~25% | ~20% | ~15% |
| 1 µM | ~60% | ~55% | ~50% |
| 5 µM | ~90% | ~85% | ~80% |
| 10 µM | >95% | >90% | >85% |
Table 2: Comparative Depletion of Hsp90 Client Proteins by this compound and 17-AAG (24-hour treatment)
| Inhibitor (Concentration) | Akt (% Depletion) | Cdk4 (% Depletion) |
| This compound (1 µM) | ~60% | ~55% |
| 17-AAG (1 µM) | ~50% | ~45% |
Note: The percentage of depletion is estimated from densitometry analysis of Western blot images from published studies. Actual values may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Validation of Hsp90 client protein depletion is primarily achieved through Western blotting. This technique allows for the semi-quantitative or quantitative measurement of specific protein levels in cell lysates.
Key Experiment: Western Blot Analysis of Hsp90 Client Protein Levels
Objective: To determine the extent of Hsp90 client protein degradation following treatment with this compound.
Materials:
-
Human cancer cell line (e.g., BT474 breast cancer cells)
-
This compound
-
17-AAG (as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to Hsp90 client proteins (e.g., anti-Akt, anti-Cdk4, anti-p53) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of the client proteins to the loading control.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate key pathways and processes involved in the validation of Hsp90 client protein depletion.
Figure 1. Mechanism of this compound-induced Hsp90 client protein degradation.
Figure 2. Experimental workflow for Western blot analysis.
References
A Comparative Guide to Hsp90 Inhibitors: Focus on Radicicol in Competition Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Radicicol and other prominent Heat Shock Protein 90 (Hsp90) inhibitors, with a focus on their performance in competition binding assays. We present a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and the Hsp90 signaling pathway to support your research and drug development endeavors.
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Inhibition of Hsp90's ATP-binding site is a key strategy in cancer therapy. This guide compares the binding affinities of various Hsp90 inhibitors, including the natural products this compound and Geldanamycin, as well as their derivatives and newer synthetic compounds. We provide detailed protocols for widely used competition binding assays to facilitate the evaluation of these and other novel inhibitors.
Comparison of Hsp90 Inhibitor Binding Affinities
The binding affinities of Hsp90 inhibitors are commonly determined using in vitro competition assays, with results often expressed as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following table summarizes these values for this compound and a selection of other Hsp90 inhibitors. It is important to note that these values can vary depending on the specific Hsp90 isoform, the assay conditions, and the cell line used.
| Inhibitor | Class | Hsp90 Isoform(s) | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | Macrolide | Hsp90α/β | ATPase Assay | - | 19 | - | [1] |
| Geldanamycin | Benzoquinone Ansamycin | Hsp90α/β | Cell-free | - | - | - | [2] |
| 17-AAG (Tanespimycin) | Geldanamycin Derivative | Hsp90α/β | Cell-free | 5 | - | - | [2] |
| IPI-504 (Retaspimycin) | Geldanamycin Derivative | Hsp90 | Cell-based | Varies by cell line | - | - | [3] |
| STA-9090 (Ganetespib) | This compound Derivative | Hsp90 | Cell-based | Varies by cell line | - | - | [3] |
| AUY-922 (Luminespib) | Resorcinol-based | Hsp90α/β | Cell-free | 13 (Hsp90α), 21 (Hsp90β) | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are protocols for two common competition binding assays used to characterize Hsp90 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled Hsp90 ligand by a test compound. The change in polarization of the fluorescent signal is proportional to the amount of labeled ligand displaced, allowing for the determination of the test compound's binding affinity.
Materials:
-
Purified recombinant Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-Geldanamycin or FITC-Geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the purified Hsp90α protein to a final concentration of 30 nM in Assay Buffer.[5]
-
Dilute the fluorescently labeled Hsp90 probe to a final concentration of 5 nM in Assay Buffer.[6]
-
Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test inhibitor solutions to the appropriate wells of the 384-well plate.
-
For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
-
Reaction Initiation:
-
Add 18 µL of the Hsp90α protein and fluorescent probe mixture to each well.
-
The final reaction volume will be 20 µL.
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay measures the disruption of the interaction between a donor-labeled Hsp90 and an acceptor-labeled binding partner (e.g., a co-chaperone or another Hsp90 protomer) by a test compound. A decrease in the FRET signal indicates inhibition of the interaction.
Materials:
-
Terbium (Tb)-labeled Hsp90β (donor)
-
Dye-labeled acceptor (e.g., fluorescently tagged co-chaperone PPID)[9][10]
-
3x HSP90 Assay Buffer 2 (BPS Bioscience or equivalent)[9]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
White, non-binding, low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
-
Prepare 1x HSP90 Assay Buffer by diluting the 3x stock with distilled water.
-
Dilute the Tb-labeled Hsp90β donor and the Dye-labeled acceptor 100-fold in 1x HSP90 Assay Buffer.
-
Dilute the PPID protein to 3 ng/µL in 1x HSP90 Assay Buffer.
-
Dilute the Hsp90β protein to 2 ng/µl in 1x HSP90 Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in 1x HSP90 Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
-
Add 5 µL of the diluted Tb-labeled donor to all wells.
-
Add 5 µL of the diluted Dye-labeled acceptor to all wells.
-
Add 2 µL of the diluted test inhibitor solutions to the "Test Inhibitor" wells.
-
Add 2 µL of inhibitor-free buffer to the "Negative Control" and "Positive Control" wells.
-
Add 5 µL of diluted PPID to the "Positive Control" and "Test Inhibitor" wells.
-
Add 5 µL of 1x HSP90 Assay Buffer to the "Negative Control" wells.
-
-
-
Start the reaction by adding 3 µL of the diluted Hsp90β to every well.
-
-
-
Incubate the plate at room temperature for 120 minutes.
-
-
-
Read the TR-FRET signal on a compatible plate reader, measuring both the donor emission (at ~620 nm) and the acceptor emission (at ~665 nm).
-
-
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
To further aid in the understanding of the experimental process and the biological context, the following diagrams have been generated.
Caption: Workflow of a competition binding assay.
References
- 1. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
efficacy of Radicicol derivatives compared to the parent compound
An objective analysis for researchers, scientists, and drug development professionals on the evolution of Radicicol-based Hsp90 inhibitors.
This compound, a natural macrocyclic antifungal, has garnered significant attention in oncology research due to its potent inhibition of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins involved in tumor growth, proliferation, and survival, such as HER2, EGFR, AKT, and Raf-1.[2][3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound induces the degradation of these client proteins, making it a promising anti-cancer agent.[1][5]
Despite its high in vitro potency, the clinical development of this compound has been hampered by its chemical instability and poor in vivo efficacy.[1][6][7] This has led to the development of numerous derivatives designed to overcome these limitations while retaining or enhancing the inhibitory activity against Hsp90. This guide provides a comparative overview of the efficacy of key this compound derivatives against the parent compound, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and several of its notable derivatives.
Table 1: In Vitro Efficacy of this compound and Derivatives
| Compound | Assay Type | Cell Line | IC50 / EC50 / GI50 | Reference |
| This compound | Hsp90 Inhibition (ATPase) | - | ~19 nM (Kd) | [1] |
| Cell Proliferation | MCF-7 | 23 nM (GI50) | [7] | |
| Morphological Reversion | v-src-transformed 3Y1 | 0.27 µM | [8] | |
| Pochonin A | Hsp90 Inhibition | - | 90 nM | [8] |
| 14,16-Dipalmitoyl-radicicol | Cell Proliferation | Human Microvascular Endothelial Cells | Weaker than this compound | [9] |
| Biotinylated this compound (BR-1) | Morphological Reversion | v-src-transformed 3Y1 | 1.35 µM | [8] |
| Biotinylated this compound (BR-6) | Morphological Reversion | v-src-transformed 3Y1 | 13.5 µM | [8] |
| Cyclopropyl this compound Analog | Hsp90 Binding Affinity | - | 160 nM (ED50) | [7] |
Table 2: In Vivo Efficacy of this compound and Derivatives
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Mouse | M5076 Solid Tumors | No significant antitumor activity. | [9] |
| Animal models | Various | Limited or no activity due to instability. | [10] | |
| 14,16-Dipalmitoyl-radicicol | Mouse | M5076 Solid Tumors | Dose-dependent antitumor activity; more potent than this compound. | [9] |
| This compound Oximes (e.g., KF25706, KF58333) | Nude mice | Human tumor xenografts (breast, colon, epidermoid) | Potent antitumor activity. | [1][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the Hsp90 signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Antitumor Effects of Radicicol In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor effects of Radicicol and its derivatives against other prominent Heat Shock Protein 90 (Hsp90) inhibitors. This document summarizes key experimental data, outlines detailed methodologies for in vivo studies, and visualizes critical signaling pathways and workflows to support further research and development in this domain.
Executive Summary
This compound, a natural macrocyclic antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. While this compound itself exhibits poor bioavailability and stability in vivo, its derivatives have demonstrated significant antitumor activity in preclinical models. This guide compares the in vivo efficacy of this compound derivatives with other well-established and next-generation Hsp90 inhibitors, providing a data-driven overview for researchers.
In Vivo Antitumor Efficacy: A Comparative Analysis
The in vivo antitumor effects of this compound derivatives and other Hsp90 inhibitors have been evaluated in various preclinical cancer models. While direct systemic administration of this compound shows little to no effect on tumor growth, its chemically modified analogs exhibit potent activity.
Table 1: Comparative In Vivo Efficacy of Hsp90 Inhibitors
| Compound | Derivative of | Cancer Model(s) | Animal Model | Dosage | Key Outcomes |
| 14,16-dipalmitoyl-radicicol | This compound | M5076 mouse sarcoma, DMBA-induced rat mammary carcinoma | C57BL/6 mice, Rats | 100-200 mg/kg (i.p.) | Dose-dependent tumor growth inhibition; almost complete inhibition at 200 mg/kg in M5076 model; significant inhibition in mammary tumors at 100 mg/kg.[1] |
| KF58333 | This compound (oxime derivative) | Breast, Colon, Epidermoid Carcinoma Xenografts | Nude mice | Not specified | Potent in vivo antitumor activity reported; specific quantitative data on tumor growth inhibition is not readily available in public literature.[2][3][4] |
| NVP-AUY922 | Synthetic (resorcinol-based) | A549 & H1975 NSCLC, BT474 breast, A2780 ovarian, U87MG glioblastoma, PC3 prostate, WM266.4 melanoma | Nude mice | 25-75 mg/kg (i.v.) | Dose-dependent tumor growth reduction in NSCLC models; significant tumor growth inhibition (T/C values of 7-37%) in various xenografts at 50 mg/kg.[5][6] |
| Ganetespib (STA-9090) | Synthetic (triazolone-based) | Non-Small Cell Lung Cancer (NSCLC), Esophageal Squamous Cell Carcinoma, MCF-7 breast cancer | SCID mice, Nude mice | 100-150 mg/kg (i.v.) | Substantial reduction in tumor volume in MCF-7 xenografts at 100 mg/kg weekly; potent antitumor efficacy in various solid and hematologic xenograft models.[7][8][9][10][11] |
Mechanism of Action: Hsp90 Inhibition
This compound and other Hsp90 inhibitors share a common mechanism of action. They bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.
Experimental Protocols
Validating the in vivo antitumor effects of Hsp90 inhibitors typically involves subcutaneous xenograft models in immunocompromised mice. The following is a generalized protocol.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., A549, MCF-7, KPL-4) are cultured in appropriate media and conditions.
-
Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a suitable medium (e.g., PBS or serum-free medium) at a specific concentration (e.g., 1 x 107 cells/mL). Cell viability should be assessed using methods like trypan blue exclusion.[5][7]
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
-
A specific volume of the cell suspension (e.g., 0.1-0.2 mL) is injected subcutaneously into the flank of each mouse.[5][7]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length x Width2) / 2.[5]
-
Treatment is initiated when tumors reach a predetermined average volume (e.g., 100-200 mm3).[7]
-
Animals are randomized into control and treatment groups.
4. Drug Administration:
-
The Hsp90 inhibitor is formulated in a suitable vehicle.
-
The drug is administered via the appropriate route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation and Data Analysis:
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., Western blotting for client protein levels, immunohistochemistry for proliferation markers like Ki-67).
-
Survival studies may also be conducted, where the endpoint is the time to reach a specific tumor volume or humane endpoint.
Conclusion
While this compound itself is not a viable in vivo antitumor agent due to its poor stability, its derivatives, particularly 14,16-dipalmitoyl-radicicol and the oxime derivative KF58333, have shown considerable promise in preclinical models. When compared to other synthetic Hsp90 inhibitors like NVP-AUY922 and Ganetespib, the this compound derivatives demonstrate comparable, potent antitumor activity. The choice of a specific Hsp90 inhibitor for further development will likely depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties in relevant cancer models. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret in vivo studies aimed at validating the therapeutic potential of these and other novel Hsp90 inhibitors.
References
- 1. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A new aggressive xenograft model of human colon cancer using cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenografts from Colorectal Carcinoma: A Temporal and Hierarchical Study of Murine Stromal Cell Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Profiles: A Comparative Guide to Radicicol and Other Hsp90 Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profile of a drug candidate is as crucial as defining its on-target potency. This guide provides a comprehensive comparison of the off-target profiles of the natural product Hsp90 inhibitor, Radicicol, against other notable Hsp90 inhibitors, including the natural product Geldanamycin and the synthetic inhibitors AUY-922 (Luminespib) and NVP-BEP800. This analysis is supported by a review of established experimental protocols for determining inhibitor selectivity.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. While Hsp90 has emerged as a promising therapeutic target, the development of its inhibitors is often challenged by off-target effects, which can lead to unforeseen toxicities and a narrower therapeutic window. This guide delves into the specifics of these off-target interactions to aid in the selection and development of more precise Hsp90-targeted therapies.
Comparative Off-Target Profiles
The selectivity of Hsp90 inhibitors varies significantly, with natural product-derived compounds often exhibiting a broader range of off-target activities compared to their synthetic counterparts. This is largely attributed to the evolutionary optimization of natural products against multiple biological targets.
This compound , a macrocyclic antibiotic, is a potent inhibitor of the N-terminal ATP-binding pocket of Hsp90. However, its clinical utility has been hampered by a notable off-target profile. This compound is known to interact with other members of the GHKL (gyrase, Hsp90, histidine kinase, MutL) superfamily of ATPases due to structural similarities in their ATP-binding sites.[1] Specific off-targets include:
-
DNA Topoisomerase IIB: this compound has been shown to inhibit the archaeal DNA topoisomerase IIB.[1]
-
Pyruvate Dehydrogenase Kinase (PDHK): Inhibition of PDHK by this compound has been reported in the low micromolar range.[1]
-
Mammalian Citrate Lyase [1]
-
Yeast Sln1 Histidine Kinase [1]
Geldanamycin and its derivatives, such as 17-AAG and 17-DMAG, represent another class of natural product Hsp90 inhibitors. While they also target the N-terminal ATP-binding pocket of Hsp90, their off-target profile is distinct from that of this compound. A key off-target effect is the generation of reactive oxygen species (ROS) due to their benzoquinone moiety, which can lead to cellular toxicity.[1] Additionally, Geldanamycin and its analogs have been found to bind to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane.[1]
In contrast, second-generation synthetic Hsp90 inhibitors have been designed for improved selectivity.
-
AUY-922 (Luminespib) , a resorcinol-based inhibitor, generally demonstrates a cleaner off-target profile compared to the natural products.[1] However, like this compound, it has been reported to inhibit PDHK, albeit at higher concentrations than its Hsp90 inhibition.[1]
-
NVP-BEP800 is another synthetic Hsp90 inhibitor designed for high potency and selectivity. While comprehensive public data on its broad kinome screening is limited, it is generally considered to have fewer off-target effects than the first-generation natural product inhibitors.
| Inhibitor | Hsp90 Isoform IC50/Kd | Known Off-Targets | Off-Target IC50/Ki/Kd |
| This compound | Hsp90α: ~20 nM (IC50) | DNA Topoisomerase IIB, Pyruvate Dehydrogenase Kinase (PDHK), Citrate Lyase, Sln1 Histidine Kinase | PDHK: Low µM range |
| Geldanamycin | Hsp90α: ~1.2 µM (Kd) | Voltage-Dependent Anion Channel (VDAC), Production of Reactive Oxygen Species (ROS) | VDAC: 0.1–1 µM |
| AUY-922 (Luminespib) | Hsp90α: 13 nM (IC50) | Pyruvate Dehydrogenase Kinase (PDHK) | PDHK: Low µM range |
| NVP-BEP800 | Hsp90β: 58 nM (IC50) | Generally considered more selective with fewer off-targets | Not widely reported |
Experimental Protocols for Determining Off-Target Profiles
A variety of experimental techniques are employed to elucidate the off-target profiles of kinase inhibitors and other targeted therapies. These methods can be broadly categorized into biochemical assays and cell-based approaches.
Biochemical Assays
These in vitro assays directly measure the interaction between an inhibitor and a purified protein.
-
Kinase Selectivity Profiling: This is a high-throughput method where a compound is tested against a large panel of purified kinases (kinome scanning). The activity of each kinase is measured in the presence of the inhibitor, typically at a fixed concentration, to identify potential off-target interactions. Hits are then followed up with dose-response experiments to determine the IC50 value for each interacting kinase. Several commercial services offer kinase profiling panels of varying sizes.
-
Competitive Binding Assays: These assays measure the ability of a test compound to compete with a known ligand (often a fluorescently labeled probe) for binding to the target protein. A decrease in the binding of the probe indicates that the test compound is interacting with the protein. This method can be used to determine the binding affinity (Kd or Ki) of the inhibitor for a wide range of proteins.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy and entropy of binding.
Cell-Based Assays
These assays assess the effects of an inhibitor in a more physiologically relevant cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.
-
Quantitative Proteomics: This powerful approach allows for the unbiased identification and quantification of changes in protein expression or post-translational modifications across the entire proteome in response to inhibitor treatment. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can reveal downstream effects of on-target and off-target inhibition. For instance, a decrease in the abundance of a specific protein following treatment may indicate that it is a client of a targeted chaperone or that its upstream regulator is an off-target of the inhibitor.
-
Phenotypic Screening: This involves testing the inhibitor across a panel of different cell lines and observing its effect on various cellular phenotypes, such as proliferation, apoptosis, or morphology. By correlating the inhibitor's activity profile with the genomic or proteomic features of the cell lines, potential off-targets and mechanisms of action can be inferred.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to Hsp90 inhibition and the experimental workflows for off-target profiling.
Figure 1: Hsp90 chaperone cycle and mechanism of inhibition.
References
Synergistic Effects of Radicicol with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Radicicol, a macrocyclic antifungal antibiotic, has garnered significant interest in oncology for its potent inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, driving tumor growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a compelling candidate for anticancer therapy, particularly in combination with other cytotoxic or targeted agents. This guide provides a comparative overview of the synergistic effects of this compound and other Hsp90 inhibitors with various anticancer drugs, supported by experimental data and detailed protocols.
While specific quantitative synergy data for this compound in combination with several common chemotherapeutics is limited in publicly available literature, the broader class of Hsp90 inhibitors has been extensively studied. This guide leverages data from other well-characterized Hsp90 inhibitors, such as 17-AAG (Tanespimycin) and Ganetespib, to illustrate the potential synergistic interactions of this compound, given their shared mechanism of action.
Synergistic Combinations and Quantitative Data
The following tables summarize the synergistic effects observed when Hsp90 inhibitors are combined with other anticancer drugs in various cancer cell lines. The synergy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Hsp90 Inhibitors with TRAIL
| Cell Line | Hsp90 Inhibitor | Anticancer Drug | Key Findings | Reference |
| OVCAR-3, SK-OV-3 (Ovarian) | This compound | TRAIL | This compound enhanced TRAIL-induced apoptosis by promoting the activation of caspase-8, Bid, and the mitochondria-mediated apoptotic pathway.[1] | [1] |
Table 2: Synergistic Effects of Hsp90 Inhibitors with Platinum-Based Drugs (e.g., Cisplatin)
| Cell Line | Hsp90 Inhibitor | Anticancer Drug | CI Value (at Fa=0.5) | Key Findings | Reference |
| MIA PaCa-2 (Pancreatic) | Onalespib | Cisplatin | < 1 | Synergistic decrease in cell viability.[2][3] | [2][3] |
| Panc-1 (Pancreatic) | Onalespib | Cisplatin | < 1 | Synergistic decrease in cell viability.[2][3] | [2][3] |
| DLBCL cell lines | 17-AAG | Cisplatin | < 1 | Strong synergistic drug interaction, increased apoptosis and DNA damage.[4] | [4] |
| Cervical Cancer cells | PROTACs (lw13) | Cisplatin | < 1 | Remarkable synergistic antitumor activity in vitro and in vivo.[5] | [5] |
Table 3: Synergistic Effects of Hsp90 Inhibitors with Taxanes (e.g., Paclitaxel)
| Cell Line | Hsp90 Inhibitor | Anticancer Drug | CI Value | Key Findings | Reference |
| Triple-Negative Breast Cancer | Ganetespib | Paclitaxel | Not specified | Sensitized TNBC cells to paclitaxel-induced cell death in vitro and in vivo.[6] | [6] |
| Lung Cancer | SNX-5422 | Carboplatin + Paclitaxel | Not specified | Well-tolerated combination with anti-tumor activity.[7] | [7] |
Table 4: Synergistic Effects of Hsp90 Inhibitors with Proteasome Inhibitors (e.g., Bortezomib)
| Cell Line | Hsp90 Inhibitor | Anticancer Drug | CI Value | Key Findings | Reference |
| Multiple Myeloma (MM.1S) | TAS-116 | Bortezomib | Not specified | Enhanced bortezomib-induced cytotoxicity.[8] | [8] |
| Multiple Myeloma | KW-2478 | Bortezomib | < 1 | Synergistic reduction of myeloma cells in bone marrow.[9] | [9] |
| Multiple Myeloma | Tubacin | Bortezomib | < 1 | Synergistically augments bortezomib-induced cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of evaluating drug synergy.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the nature of the drug interaction.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (or another Hsp90 inhibitor), the combination drug, and the combination of both at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis and Combination Index (CI) Calculation:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Apoptosis Analysis by Western Blot
Objective: To investigate the effect of drug combinations on the expression of key apoptosis-related proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the drugs of interest (single and combination) for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with the drug combinations as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the synergistic mechanisms.
Caption: General workflow for assessing drug synergy in vitro.
Caption: this compound enhances TRAIL-induced apoptosis.
Conclusion
The inhibition of Hsp90 by this compound presents a powerful strategy to sensitize cancer cells to a variety of conventional and targeted anticancer therapies. The available data, primarily from other Hsp90 inhibitors, strongly suggests that combining this compound with agents like TRAIL, cisplatin, paclitaxel, and proteasome inhibitors can lead to synergistic cytotoxicity. This synergy is often achieved by concurrently targeting multiple critical pathways involved in cell survival, proliferation, and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate and quantify these synergistic interactions for this compound specifically. Future studies should focus on generating robust quantitative data for this compound combinations to guide its clinical development as part of effective anticancer regimens.
References
- 1. The role of heat shock protein 90 in malignant neoplasms of the female reproductive system: diagnostic and therapeutic potential. A literature review - Rvacheva - Journal of obstetrics and women's diseases [journals.eco-vector.com]
- 2. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Heat Shock Proteins and Ovarian Cancer: Important Roles and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Radicicol
Essential Safety and Handling Guide for Radicicol
This compound is a potent, macrocyclic antifungal antibiotic that functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its activity makes it a valuable tool in cancer and neurodegenerative disease research.[3] However, this compound is also classified as a hazardous substance, being toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4][5] Some classifications also indicate it may cause genetic defects and cancer. Therefore, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against exposure. The level of PPE required depends on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Powder | Safety goggles or face shield worn over safety glasses.[5][6] | 2 pairs of nitrile gloves (double-gloved).[7] | Full-coverage lab coat (Nomex® recommended), long pants, closed-toe shoes.[7][8] | Required. Use a certified respirator (e.g., N95) or conduct work in a powder-containment hood.[6][8] |
| Preparing Stock Solutions | Safety goggles.[6] | Chemical-resistant nitrile gloves.[7] | Full-coverage lab coat, long pants, closed-toe shoes.[7][8] | Required. All work must be performed in a certified chemical fume hood. |
| Administering to Cultures/Animals | Safety glasses with side shields.[7] | Nitrile gloves.[7] | Lab coat, long pants, closed-toe shoes.[7] | Not required if performed in a biological safety cabinet or fume hood. |
| Cleaning & Waste Disposal | Safety goggles.[6] | Heavy-duty or double-layered nitrile gloves.[7] | Lab coat, long pants, closed-toe shoes.[7] | Recommended if there is a risk of aerosol or dust generation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound. These procedures should be incorporated into your standard operating procedures (SOPs).
Engineering Controls & Preparation
-
Ventilation: Always handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood or a powder-containment balance enclosure to minimize inhalation risk.[5]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Safety Equipment: Before starting, ensure you know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Inspection: Inspect all PPE for damage (e.g., tears, cracks) before use.[9] Ensure gloves are of the correct size and material.
Handling the Solid Compound (Weighing)
-
Don the appropriate PPE as specified in the table (double gloves, lab coat, goggles, respirator).
-
Perform all weighing operations within a chemical fume hood or ventilated balance enclosure.
-
Use a dedicated, labeled spatula and weigh boat.
-
Handle the container and powder carefully to avoid creating dust. Do not tap or shake the container unnecessarily.
-
After weighing, carefully close the primary container and wipe it down with a damp cloth (e.g., 70% ethanol) before returning it to its designated storage location, typically at -20°C.
-
Clean the balance and surrounding surfaces immediately after use.
Preparing Solutions
-
Don the appropriate PPE (gloves, lab coat, goggles).
-
Conduct all solution preparation steps within a chemical fume hood.
-
Add the weighed this compound powder to the solvent (e.g., ethanol, DMSO) slowly and carefully.
-
Cap the vial or tube securely and mix using a vortex or by gentle inversion until the solid is fully dissolved. Avoid sonication, which can generate aerosols.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Post-Handling Decontamination
-
Wipe down all work surfaces and equipment with an appropriate deactivating solution or detergent, followed by a water rinse.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces.
-
Remove gloves last. Peel them off from the cuff, turning them inside out as they are removed.
-
Dispose of all contaminated disposable PPE as hazardous waste.[4]
-
Wash hands thoroughly with soap and water after removing PPE.[10]
Emergency Procedures
Accidents can happen despite precautions. Immediate and correct action is critical.
Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or symptoms like respiratory irritation occur, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or seek immediate medical attention.[4]
Chemical Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (Small amount of powder or dilute solution contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for the solvent used. For powder, cover with damp paper towels to avoid raising dust.
-
Working from the outside in, clean the area with a suitable solvent or detergent.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area and any equipment involved.
-
-
Major Spill (Any spill outside of a containment hood, or a large volume):
-
Evacuate the immediate area and alert all personnel.
-
Isolate the area by closing doors and post warning signs.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[4] Never dispose of this compound waste down the drain or in the regular trash.[4][11]
-
Solid Waste:
-
Includes contaminated PPE (gloves, lab coats), weigh boats, paper towels, and unused this compound powder.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused stock solutions and the first rinse from any contaminated, non-disposable glassware.[11]
-
Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Contaminated Sharps:
-
Includes needles, syringes, or glass pipettes used to handle this compound solutions.
-
Dispose of immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Empty Containers:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the biosynthesis of this compound, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
